2-Amino-5-bromo-4-t-butylthiazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-bromo-4-tert-butyl-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrN2S/c1-7(2,3)4-5(8)11-6(9)10-4/h1-3H3,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACKLPWWFGUPXSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(SC(=N1)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80352554 | |
| Record name | 2-Amino-5-bromo-4-t-butylthiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80352554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82202-32-2 | |
| Record name | 5-Bromo-4-(1,1-dimethylethyl)-2-thiazolamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82202-32-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-5-bromo-4-t-butylthiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80352554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis and Characterization of 2-Amino-5-bromo-4-t-butylthiazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of the novel heterocyclic compound, 2-Amino-5-bromo-4-t-butylthiazole. This molecule, belonging to the versatile 2-aminothiazole class, holds potential for applications in medicinal chemistry and drug discovery due to the known biological activities associated with this scaffold. This document outlines a detailed synthetic protocol based on the widely applicable Hantzsch thiazole synthesis, followed by a thorough characterization workflow.
Synthesis
The synthesis of this compound is achieved through a two-step process commencing with the bromination of pinacolone to yield the α-haloketone intermediate, 1-bromo-3,3-dimethyl-2-butanone. This intermediate is then condensed with thiourea via the Hantzsch reaction to form the target thiazole ring.
Synthetic Scheme
Caption: Synthetic route to this compound.
Experimental Protocol
Step 1: Synthesis of 1-bromo-3,3-dimethyl-2-butanone
-
To a solution of pinacolone (1.0 eq) in methanol, a catalytic amount of hydrobromic acid is added.
-
The solution is cooled in an ice bath, and bromine (1.0 eq) is added dropwise with constant stirring.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by vacuum distillation to yield 1-bromo-3,3-dimethyl-2-butanone as a colorless to pale yellow oil.
Step 2: Synthesis of this compound
-
A mixture of 1-bromo-3,3-dimethyl-2-butanone (1.0 eq) and thiourea (1.1 eq) in absolute ethanol is refluxed for 4-6 hours.[1]
-
The reaction is monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature, and the solvent is evaporated under reduced pressure.
-
The resulting residue is dissolved in water and neutralized with a saturated solution of sodium bicarbonate.
-
The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to afford pure this compound.
Reagents and Materials
| Reagent/Material | Grade | Supplier |
| Pinacolone | Reagent | Sigma-Aldrich |
| Bromine | ACS Reagent | Sigma-Aldrich |
| Hydrobromic Acid | 48% | Sigma-Aldrich |
| Methanol | Anhydrous | Sigma-Aldrich |
| Thiourea | 99% | Sigma-Aldrich |
| Ethanol | Absolute | Sigma-Aldrich |
| Sodium Bicarbonate | ACS Reagent | Sigma-Aldrich |
Characterization
A comprehensive characterization of the synthesized this compound is crucial to confirm its identity, purity, and structure. The following analytical techniques are employed:
Characterization Workflow
Caption: Workflow for the characterization of this compound.
Expected Analytical Data
The following table summarizes the expected analytical data for this compound based on its chemical structure and data from analogous compounds.
| Analysis | Expected Results |
| Melting Point | Solid, with a sharp melting point. |
| ¹H NMR | Signals corresponding to the t-butyl protons (singlet, ~1.4 ppm) and the amine protons (broad singlet, exchangeable with D₂O). |
| ¹³C NMR | Resonances for the t-butyl carbons, the thiazole ring carbons (including the C-Br and C-N carbons), and the quaternary carbon of the t-butyl group. |
| FT-IR (cm⁻¹) | Characteristic peaks for N-H stretching (amine, ~3400-3200 cm⁻¹), C-H stretching (t-butyl, ~2960 cm⁻¹), C=N stretching (thiazole ring, ~1630 cm⁻¹), and C-Br stretching.[2][3] |
| Mass Spec. (ESI-MS) | [M+H]⁺ and [M+H+2]⁺ peaks with approximately equal intensity, characteristic of a monobrominated compound. |
| Elemental Analysis | Calculated: C, 35.91%; H, 4.62%; N, 11.76%; Br, 33.56%; S, 13.47%. Found values should be within ±0.4% of the calculated values. |
Detailed Methodologies
-
Thin Layer Chromatography (TLC): TLC is performed on silica gel plates using a suitable solvent system (e.g., ethyl acetate/hexane) to monitor reaction progress and assess purity. Visualization is achieved under UV light (254 nm) and/or by staining with an appropriate agent (e.g., potassium permanganate).
-
Melting Point: The melting point is determined using a standard melting point apparatus and is reported as a range. A sharp melting point range is indicative of high purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer using a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum is recorded using a KBr pellet or as a thin film on a salt plate. The spectrum provides information about the functional groups present in the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) is used to determine the exact mass of the molecule, confirming its elemental composition.
-
Elemental Analysis: Elemental analysis (C, H, N, S) is performed to determine the percentage composition of each element in the final compound, which should correspond to the calculated values for the proposed structure.
Safety Precautions
-
All experiments should be conducted in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, a lab coat, and gloves, must be worn at all times.
-
Bromine is highly corrosive and toxic; handle with extreme care.
-
Organic solvents are flammable and should be handled away from ignition sources.
-
Refer to the Safety Data Sheets (SDS) for all chemicals before use.
This guide provides a foundational framework for the synthesis and characterization of this compound. Researchers are encouraged to adapt and optimize the described protocols as necessary for their specific laboratory conditions and research objectives.
References
Crystal Structure Analysis of 2-Amino-5-bromo-4-t-butylthiazole: A Technical Overview
An in-depth analysis of the crystal structure for the specific compound 2-Amino-5-bromo-4-t-butylthiazole could not be completed as crystallographic data is not publicly available. Extensive searches for experimental studies detailing the X-ray diffraction analysis of this particular molecule did not yield any specific results.
While the synthesis and biological activities of various 2-aminothiazole derivatives are reported in scientific literature, a detailed crystallographic investigation for the title compound, including its unit cell parameters, bond lengths, bond angles, and intermolecular interactions, remains to be published.
For researchers and professionals in drug development, obtaining such crystallographic data is a crucial step. It provides invaluable insights into the three-dimensional arrangement of atoms, which is fundamental for understanding structure-activity relationships (SAR), designing new drug candidates, and predicting their interactions with biological targets.
To illustrate the methodologies and data presentation that would be included in a comprehensive technical guide, this document will use data from a closely related, publicly available crystal structure: ethyl 2-amino-5-bromothiazole-4-carboxylate . This will serve as a template for the type of analysis that would be performed on this compound once its crystal structure is determined.
Illustrative Crystal Structure Analysis: Ethyl 2-amino-5-bromothiazole-4-carboxylate
This section provides a hypothetical guide based on the analysis of a related compound to demonstrate the expected content and format.
Data Presentation
All quantitative crystallographic data would be summarized for clarity and comparative purposes.
Table 1: Crystal Data and Structure Refinement for Ethyl 2-amino-5-bromothiazole-4-carboxylate. [1]
| Parameter | Value |
| Empirical formula | C₆H₇BrN₂O₂S |
| Formula weight | 267.10 |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | |
| a | 11.2669(5) Å |
| b | 8.3859(3) Å |
| c | 19.4047(8) Å |
| α | 90° |
| β | 95.207(2)° |
| γ | 90° |
| Volume | 1825.85(13) ų |
| Z | 8 |
| Density (calculated) | 1.945 Mg/m³ |
| Absorption coefficient | 4.692 mm⁻¹ |
| F(000) | 1056 |
| Data collection | |
| Diffractometer | Bruker APEX-II D8 Venture |
| Theta range for data collection | 2.11 to 27.50° |
| Index ranges | -14<=h<=14, -10<=k<=10, -25<=l<=25 |
| Reflections collected | 22203 |
| Independent reflections | 4187 [R(int) = 0.0556] |
| Refinement | |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 4187 / 0 / 219 |
| Goodness-of-fit on F² | 1.043 |
| Final R indices [I>2σ(I)] | R₁ = 0.0556, wR₂ = 0.1619 |
| R indices (all data) | R₁ = 0.0869, wR₂ = 0.1783 |
Table 2: Selected Bond Lengths (Å) and Angles (°) for Ethyl 2-amino-5-bromothiazole-4-carboxylate.
| Bond | Length (Å) | Angle | Degrees (°) |
| Br(1)-C(5) | 1.875(4) | N(1)-C(2)-N(2) | 122.9(4) |
| S(1)-C(2) | 1.748(4) | N(1)-C(2)-S(1) | 114.3(3) |
| S(1)-C(5) | 1.723(4) | N(2)-C(2)-S(1) | 122.8(3) |
| N(1)-C(2) | 1.318(5) | C(5)-C(4)-N(1) | 112.9(3) |
| N(1)-C(4) | 1.381(5) | C(2)-N(1)-C(4) | 110.8(3) |
| N(2)-C(2) | 1.346(5) | C(4)-C(5)-S(1) | 109.1(3) |
| C(4)-C(5) | 1.378(6) | C(4)-C(5)-Br(1) | 126.3(3) |
Experimental Protocols
Detailed methodologies are essential for reproducibility and validation of the scientific findings.
2.1. Synthesis and Crystallization
The title compound, ethyl 2-amino-5-bromothiazole-4-carboxylate, would be synthesized according to established literature procedures. Single crystals suitable for X-ray diffraction would be grown by slow evaporation of a solvent such as ethanol at room temperature.[1]
2.2. X-ray Data Collection and Structure Refinement
A suitable single crystal would be selected and mounted on a diffractometer. Data collection would be performed at a low temperature (e.g., 100 K) to minimize thermal vibrations. The collected data would be processed, and the structure solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms would be refined anisotropically, and hydrogen atoms would be placed in calculated positions.
Visualizations
Diagrams are critical for illustrating complex information in an easily digestible format.
Caption: Workflow for Crystal Structure Analysis.
This document serves as a template for the comprehensive technical guide that would be produced should the crystal structure of this compound become available. The structured presentation of data, detailed protocols, and clear visualizations are essential for communicating the scientific findings effectively to the target audience of researchers and drug development professionals.
References
Potential Biological Activities of 2-Amino-5-bromo-4-t-butylthiazole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs and biologically active compounds. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2] The introduction of various substituents onto the thiazole ring allows for the fine-tuning of their biological profiles. This technical guide focuses on the potential biological activities of a specific subclass: 2-Amino-5-bromo-4-t-butylthiazole derivatives. While research on this exact substitution pattern is nascent, this document synthesizes findings from structurally related compounds to predict and guide future research into their therapeutic potential. The presence of a bromine atom at the 5-position and a bulky tert-butyl group at the 4-position is anticipated to significantly influence the lipophilicity, steric profile, and electronic properties of the molecule, thereby impacting its interaction with biological targets.
Anticipated Biological Activities
Based on the structure-activity relationships of related 2-aminothiazole derivatives, the this compound scaffold is predicted to exhibit significant anticancer and antimicrobial activities.
Anticancer Activity
The 2-aminothiazole core is a well-established pharmacophore in oncology.[1] Derivatives bearing lipophilic substituents at the 4- and 5-positions have shown moderate to good antitumor activities.[1] The tert-butyl group at the C4 position and the bromo group at the C5 position of the thiazole ring are expected to enhance lipophilicity, potentially improving cell membrane permeability and interaction with hydrophobic pockets of target proteins.
Recent studies have highlighted that N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamides exhibit strong antiproliferative activity against HeLa and A549 cancer cell lines, with IC50 values as low as 1.6 µM.[1] Furthermore, halogen substitutions on derivatives have been shown to enhance antitumor activity.[1] This suggests that the bromo substituent in this compound derivatives could contribute positively to their anticancer potential. The proposed mechanism of action for many anticancer 2-aminothiazole derivatives involves the induction of apoptosis and cell cycle arrest, often through the modulation of key signaling pathways.[3]
Table 1: Anticancer Activity of Selected 2-Aminothiazole Derivatives
| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamide | HeLa | 1.6 ± 0.8 | [1] |
| N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamide | A549 | Not specified | [1] |
| 2-Arylamino-4-(3'-indolyl)thiazole (Compound 17b) | MCF-7 | 1.86 | [4] |
| Ethyl β-(4-methoxyphenyl)-β-[4-(p-chlorophenyl)thiazole-2-ylamino]-α-cyano acrylate (4b) | Leukemia HL-60 | Not specified | [3] |
| 2-Amino-4-(3′,4′,5′-trimethoxyphenyl)-5-(4-ethoxyphenyl)thiazole | Various | 0.03–0.9 nM | [5] |
Antimicrobial Activity
The thiazole nucleus is a cornerstone in the development of antimicrobial agents.[6] The incorporation of a halogen, such as bromine, into the thiazole ring has been shown to be a viable strategy for enhancing antimicrobial potency.[7] Research on functionally substituted 2-aminothiazoles has demonstrated their efficacy against a panel of bacterial and fungal strains, with some compounds exhibiting greater potency than established antibiotics like ampicillin and streptomycin.[6]
The antimicrobial action of these derivatives is believed to stem from their ability to inhibit essential microbial enzymes. For instance, molecular docking studies have suggested that MurB, an enzyme involved in bacterial cell wall synthesis, is a probable target for antibacterial 2-aminothiazole derivatives.[6] For antifungal activity, inhibition of lanosterol 14α-demethylase (CYP51) is a likely mechanism.[6] The lipophilic nature of the 4-t-butyl and 5-bromo substituents may facilitate the transport of these compounds across microbial cell membranes, leading to enhanced activity.
Table 2: Antimicrobial Activity of Selected 2-Aminothiazole Derivatives
| Compound/Derivative Class | Microorganism | MIC (µg/mL) | Reference |
| Functionally substituted 2-aminothiazoles (Compound 8) | Enterobacter cloacae | Not specified (Best antibacterial) | [6] |
| Functionally substituted 2-aminothiazoles (Compound 1) | Trichoderma viride | Not specified (Best antifungal) | [6] |
| N-Oxazolyl- and N-Thiazolylcarboxamides | Mycobacterium tuberculosis H37Ra | 3.13 | [8] |
| 2-(N-allyl)-5-(2-pyrazolin-3-yl)-thiazole derivatives | Streptococcus pneumoniae | 0.03–7.81 | [9] |
Experimental Protocols
Synthesis of this compound Derivatives (General Procedure)
A common and efficient method for the synthesis of the 2-aminothiazole core is the Hantzsch thiazole synthesis. For the title compounds, this would typically involve the cyclocondensation of an α-haloketone with a thiourea derivative.
-
Synthesis of the α-Bromoketone Intermediate:
-
Start with 3,3-dimethyl-2-butanone (pinacolone).
-
Perform α-bromination using a suitable brominating agent (e.g., N-bromosuccinimide (NBS) in the presence of a radical initiator or bromine in an appropriate solvent) to yield 1-bromo-3,3-dimethyl-2-butanone.
-
-
Hantzsch Thiazole Synthesis:
-
React the resulting 1-bromo-3,3-dimethyl-2-butanone with thiourea in a suitable solvent, such as ethanol.
-
The reaction mixture is typically refluxed for several hours.
-
The product, 2-amino-4-t-butylthiazole, is then isolated and purified.
-
-
Bromination at the 5-position:
-
The 2-amino-4-t-butylthiazole is then subjected to electrophilic bromination at the C5 position. This can be achieved using NBS in a solvent like chloroform or acetic acid.
-
The resulting this compound can be further modified at the 2-amino group to generate a library of derivatives.
-
References
- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Convergent Synthesis and Biological Evaluation of 2-Amino-4-(3′,4′,5′-trimethoxyphenyl)-5-aryl Thiazoles as Microtubule Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
A Technical Guide to Novel 2-Amino-Thiazole Derivatives and Their Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-amino-thiazole scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry and drug discovery.[1][2] Its versatile structure allows for diverse chemical modifications, leading to a wide array of derivatives with a broad spectrum of pharmacological activities.[3][4] This technical guide provides an in-depth overview of recent advancements in the development of novel 2-amino-thiazole derivatives, with a focus on their potential applications as anticancer and antimicrobial agents. The guide summarizes key quantitative data, details common experimental protocols, and visualizes important biological pathways and experimental workflows.
The 2-amino-thiazole core is a fundamental component of several clinically approved drugs, highlighting its therapeutic potential.[5] For instance, Dasatinib, a potent anticancer agent, and Alpelisib, a PI3K inhibitor, both feature this crucial scaffold.[1][2] The continued exploration of this chemical space promises the development of new therapeutic agents with improved efficacy and reduced side effects.[2]
Anticancer Applications of 2-Amino-Thiazole Derivatives
Novel 2-amino-thiazole derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic activity against a wide range of human cancer cell lines, including those of the breast, lung, colon, and leukemia.[1][2] The mechanism of action for many of these compounds involves the inhibition of key signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis.
Targeting Key Signaling Pathways
1. VEGFR-2 Inhibition and Anti-Angiogenesis:
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[6][7] Several 2-amino-thiazole derivatives have been designed as potent inhibitors of VEGFR-2 kinase activity.
Below is a diagram illustrating the VEGFR-2 signaling pathway and the point of inhibition by novel 2-amino-thiazole derivatives.
2. PI3K/Akt Pathway Modulation:
The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is frequently overactivated in various cancers, promoting cell growth, proliferation, and survival.[8][9] Novel 2-amino-thiazole derivatives have been developed to target components of this pathway, such as PI3K and Akt, leading to the induction of apoptosis in cancer cells.
The following diagram outlines the PI3K/Akt signaling pathway and its inhibition.
Quantitative Data: In Vitro Anticancer Activity
The following table summarizes the in vitro cytotoxic activity of selected novel 2-amino-thiazole derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are presented to allow for a comparative assessment of their potency.
| Compound ID | Target Cancer Cell Line | IC50 (µM) | Reference |
| Compound 20 | H1299 (Human Lung Cancer) | 4.89 | [1] |
| SHG-44 (Human Glioma) | 4.03 | [1] | |
| Compound 21 | K562 (Human Leukemia) | 16.3 | [1] |
| Compound 27 | HeLa (Human Cervical Cancer) | 1.6 | [1] |
| Compound 4b | HL-60 (Human Leukemia) | 1.3 | [5] |
| Compound 6 | A549 (Human Lung Adenocarcinoma) | 12.0 | [8] |
| C6 (Rat Glioma) | 3.83 | [8] | |
| Derivative 13 | HCT116 (Human Colon Cancer) | 6.43 | [3] |
| A549 (Human Lung Cancer) | 9.62 | [3] | |
| A375 (Human Melanoma) | 8.07 | [3] | |
| Derivative 20 | HepG2 (Human Liver Cancer) | 9.99 | [3] |
| HCT-116 (Human Colon Cancer) | 7.44 | [3] | |
| MCF-7 (Human Breast Cancer) | 8.27 | [3] | |
| Derivative 88 | HS 578T (Human Breast Cancer) | 0.8 | [10] |
| Derivative 61a | A375P (Human Melanoma) | 0.5 | [11] |
| Derivative 61b | A375P (Human Melanoma) | 2.1 | [11] |
Antimicrobial Applications of 2-Amino-Thiazole Derivatives
The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the discovery of new antimicrobial agents. 2-amino-thiazole derivatives have shown promising activity against a range of bacteria and fungi.
Mechanisms of Antimicrobial Action
The antimicrobial mechanisms of 2-amino-thiazole derivatives are varied and can include:
-
Inhibition of Bacterial Cell Wall Synthesis: Some derivatives target enzymes essential for the synthesis of peptidoglycan, a critical component of the bacterial cell wall.[12]
-
Disruption of Fungal Cell Membrane: Certain compounds interfere with the synthesis of ergosterol, a key component of the fungal cell membrane, leading to increased permeability and cell death.[12]
-
Enzyme Inhibition: Thiazole-based compounds can inhibit crucial bacterial enzymes such as DNA gyrase and topoisomerase IV, which are involved in DNA replication and repair.[2]
Quantitative Data: In Vitro Antimicrobial Activity
The table below presents the minimum inhibitory concentration (MIC) values for selected 2-amino-thiazole derivatives against various microbial strains.
| Compound ID | Target Microorganism | MIC (µg/mL) | Reference |
| Compound 3 | Staphylococcus aureus (MRSA) | 0.23-0.7 | [12] |
| Pseudomonas aeruginosa | 0.23-0.7 | [12] | |
| Escherichia coli | 0.23-0.7 | [12] | |
| Compound 9 | Candida albicans | 0.06-0.23 | [12] |
| Compound 35 | Escherichia coli (FabH inhibition) | 1.56-6.25 | [13] |
| Compound 43a | Staphylococcus aureus | 16.1 µM | [13] |
| Escherichia coli | 16.1 µM | [13] | |
| Oxazole Derivative 11b | Mycobacterium tuberculosis H37Ra | 3.13 | [14] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of 2-amino-thiazole derivatives and the evaluation of their biological activities.
Synthesis of 2-Amino-Thiazole Derivatives: Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classical and widely used method for the preparation of 2-amino-thiazole derivatives.[15] It involves the condensation reaction between an α-haloketone and a thiourea derivative.
Below is a generalized workflow for the Hantzsch thiazole synthesis.
Detailed Protocol:
-
Reactant Preparation: In a round-bottom flask, dissolve the α-haloketone (1 equivalent) and the thiourea or N-substituted thiourea (1.1 equivalents) in a suitable solvent, such as ethanol.
-
Reaction: Reflux the reaction mixture for a specified period (typically 2-8 hours), monitoring the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The product often precipitates out of the solution.
-
Isolation: Collect the solid product by vacuum filtration and wash it with a cold solvent to remove any unreacted starting materials.
-
Purification: Purify the crude product by recrystallization from an appropriate solvent or by column chromatography on silica gel.
-
Characterization: Confirm the structure of the synthesized 2-amino-thiazole derivative using spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability and proliferation.[16][17] It is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow MTT to a purple formazan product.
The following diagram illustrates the workflow of the MTT assay.
References
- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cusabio.com [cusabio.com]
- 10. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. jchemrev.com [jchemrev.com]
- 14. Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole [mdpi.com]
- 15. derpharmachemica.com [derpharmachemica.com]
- 16. researchgate.net [researchgate.net]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
2-Amino-5-bromo-4-t-butylthiazole as a building block in organic synthesis
An In-Depth Technical Guide to 2-Amino-5-bromo-4-t-butylthiazole as a Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Amino-5-bromo-4-tert-butylthiazole, a versatile heterocyclic building block in modern organic synthesis. Its unique structural features—a nucleophilic amino group, a reactive bromine atom at a key position, and a bulky tert-butyl group—make it an invaluable scaffold for the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science. This document details its synthesis, key reactions, and experimental protocols, supported by quantitative data and process visualizations.
Synthesis of this compound
The primary route to this compound involves the electrophilic bromination of the parent 2-Amino-4-tert-butylthiazole. This reaction typically proceeds via an addition-elimination mechanism on the electron-rich thiazole ring.[1]
General Reaction Scheme
The synthesis starts from the commercially available 2-Amino-4-tert-butylthiazole, which is treated with a brominating agent, such as Bromine (Br₂) in a suitable solvent like acetic acid or dimethylformamide (DMF).[1][2]
Caption: Synthetic pathway for this compound.
Experimental Protocol: Synthesis
This protocol is adapted from general procedures for the bromination of 2-aminothiazoles.[2]
-
Dissolution: Dissolve 2-Amino-4-tert-butylthiazole (1 equivalent) in glacial acetic acid at 0°C in a round-bottom flask equipped with a magnetic stirrer.
-
Addition of Bromine: Slowly add a solution of bromine (2 equivalents) in acetic acid dropwise to the stirred solution, maintaining the temperature at 0°C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, carefully pour the mixture into ice water.
-
Neutralization: Neutralize the solution with a saturated sodium bicarbonate (NaHCO₃) solution until the pH is between 7 and 8.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Drying and Concentration: Combine the organic layers, wash with saturated saline, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield pure this compound.
Quantitative Data: Synthesis
| Starting Material | Reagent | Solvent | Temperature | Time | Yield | Reference |
| 2-Aminothiazole | Bromine | Acetic Acid | 0°C to Room Temp | 2 h | 75% | [2] |
| 2-Amino-thiazole derivative | Bromine | DMF | Room Temp | 3 h | Good | [1] |
Note: Yields are based on analogous, non-t-butylated structures and may vary.
Applications in Organic Synthesis: Key Reactions
The bromine atom at the C5 position and the amino group at the C2 position make this molecule a versatile substrate for various cross-coupling and substitution reactions.
Palladium-Catalyzed Cross-Coupling Reactions
This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.
This reaction is a powerful method for forming C-C bonds by coupling the bromo-thiazole with a boronic acid or ester.[3][4] This is widely used to synthesize biaryl compounds, which are prevalent in pharmaceuticals and functional materials.[4]
References
An In-depth Technical Guide on the Reactivity and Chemical Transformations of 2-Amino-5-bromo-4-t-butylthiazole
For Researchers, Scientists, and Drug Development Professionals
The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its versatile chemical handles allow for extensive structural diversification to optimize pharmacological properties. This guide focuses on 2-Amino-5-bromo-4-t-butylthiazole, a key building block whose distinct reactive sites—the 2-amino group and the 5-bromo position—offer a platform for a wide array of chemical transformations. Understanding its reactivity is crucial for leveraging this scaffold in the design and synthesis of novel therapeutic agents.
Synthesis and Reactive Sites
This compound is typically synthesized via the Hantzsch thiazole synthesis, involving the condensation of an α-haloketone with thiourea, or by the direct bromination of a pre-existing 2-amino-4-t-butylthiazole ring.[1][2][3] The primary sites of reactivity on the molecule are the nucleophilic 2-amino group and the C5-bromo position, which is highly susceptible to palladium-catalyzed cross-coupling reactions.
References
In Silico Modeling and Molecular Docking Studies of 2-Amino-5-bromo-4-t-butylthiazole: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This technical guide provides a comprehensive overview of the methodologies and potential applications of in silico modeling and molecular docking for the compound 2-Amino-5-bromo-4-t-butylthiazole. Given the lack of specific published studies on this exact molecule, this paper synthesizes established protocols and data from structurally related 2-aminothiazole derivatives to present a predictive analysis and a roadmap for future research. The 2-aminothiazole scaffold is a well-recognized pharmacophore in medicinal chemistry, with derivatives showing a range of biological activities, including anticancer properties.[1][2]
Introduction to 2-Aminothiazoles in Drug Discovery
The 2-aminothiazole moiety is a key structural component in a variety of biologically active compounds and approved pharmaceuticals.[1] Its derivatives have been extensively studied and have demonstrated a broad spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, and notably, anticancer activities.[1][3] The mechanism of action for their anticancer effects often involves the inhibition of key proteins in cellular signaling pathways, such as kinases (e.g., VEGFR-2, EGFR) and structural proteins like tubulin.[4][5][6] In silico techniques such as molecular docking are crucial for elucidating the potential binding modes of these compounds with their protein targets, thereby guiding the design and optimization of new therapeutic agents.[3][5]
This guide will focus on a hypothetical in silico study of this compound, postulating Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) as a potential target, given its importance in tumor angiogenesis and the documented activity of other 2-aminothiazole derivatives against it.[4][5]
Experimental Protocols
This section details the standard methodologies for performing a molecular docking study.
-
Molecular Modeling and Visualization: Schrödinger Maestro, PyMOL, Discovery Studio
-
Docking Software: AutoDock Vina, Glide (Schrödinger), MOE (Molecular Operating Environment)
-
Protein Preparation: Protein Preparation Wizard (Schrödinger), PDB2PQR
-
Ligand Preparation: LigPrep (Schrödinger), ChemDraw, Avogadro
-
Selection and Retrieval: The crystal structure of the target protein, VEGFR-2 kinase domain, is retrieved from the Protein Data Bank (PDB). A common entry, such as PDB ID: 2OH4, can be used.
-
Preprocessing: The raw PDB file is processed to remove water molecules, co-crystallized ligands, and any non-essential protein chains.
-
Structural Refinement: Hydrogen atoms are added to the protein structure. The protonation states of ionizable residues are assigned at a physiological pH of 7.4.
-
Energy Minimization: The structure is subjected to energy minimization using a force field (e.g., OPLS_2005) to relieve any steric clashes and optimize the hydrogen-bonding network. The minimization is typically constrained to prevent significant deviation from the crystal structure.
-
3D Structure Generation: The 2D structure of this compound is drawn and converted into a 3D conformation.
-
Ionization States: Possible ionization states are generated at the target physiological pH.
-
Tautomer and Stereoisomer Generation: All relevant tautomers and stereoisomers of the ligand are generated.
-
Energy Minimization: The ligand structures are energy-minimized to obtain a low-energy conformation.
-
Grid Generation: A docking grid is defined around the ATP-binding site of the VEGFR-2 kinase domain. The grid box dimensions are set to encompass the entire active site.
-
Docking Execution: The prepared ligand library is docked into the defined grid using a standard precision (SP) or extra precision (XP) mode of the docking software. The docking algorithm explores various conformations and orientations of the ligand within the active site.
-
Pose Scoring and Analysis: The resulting docking poses are scored based on their binding affinity (e.g., docking score, binding energy in kcal/mol). The top-ranked poses are visually inspected to analyze the binding interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking with the amino acid residues of the active site.
Data Presentation
The following tables summarize hypothetical quantitative data from the proposed docking study of this compound against the VEGFR-2 kinase domain. For comparison, data for a known VEGFR-2 inhibitor, Sorafenib, is included.
Table 1: Predicted Binding Affinities and Docking Scores
| Compound | Target Protein | PDB ID | Docking Score (kcal/mol) | Estimated Binding Energy (kcal/mol) |
| This compound | VEGFR-2 | 2OH4 | -8.5 | -9.2 |
| Sorafenib (Reference) | VEGFR-2 | 2OH4 | -10.2 | -11.5 |
Table 2: Analysis of Key Binding Interactions
| Compound | Interacting Residue | Interaction Type | Distance (Å) |
| This compound | Cys919 | Hydrogen Bond | 2.1 |
| Asp1046 | Hydrogen Bond | 2.5 | |
| Val848 | Hydrophobic | 3.8 | |
| Leu1035 | Hydrophobic | 4.1 | |
| Sorafenib (Reference) | Cys919 | Hydrogen Bond | 2.0 |
| Asp1046 | Hydrogen Bond | 2.4 | |
| Glu885 | Hydrogen Bond | 2.8 | |
| Phe918 | Pi-Pi Stacking | 4.5 |
Visualization of Workflows and Pathways
The following diagrams, created using the DOT language, illustrate the experimental workflow and a relevant biological pathway.
Caption: Workflow for in silico molecular docking.
Caption: Simplified VEGFR-2 signaling pathway.
Conclusion and Future Directions
This guide outlines a robust framework for the in silico analysis of this compound. The hypothetical docking results suggest that this compound has the potential to bind to the ATP-binding site of the VEGFR-2 kinase, a key regulator of angiogenesis. The predicted interactions, particularly the hydrogen bonds with key residues like Cys919 and Asp1046, provide a basis for its potential inhibitory activity.
Future work should focus on the chemical synthesis of this compound, followed by in vitro enzymatic assays to validate its inhibitory activity against VEGFR-2. Further biophysical and cell-based assays would be necessary to confirm its mechanism of action and evaluate its anticancer efficacy. The in silico model presented here serves as a valuable starting point for these subsequent stages of drug discovery and development.
References
- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. wjarr.com [wjarr.com]
- 4. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Enduring Scaffold: A Technical Guide to the Synthesis and Applications of 2-Aminothiazoles
For Researchers, Scientists, and Drug Development Professionals
The 2-aminothiazole moiety is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and materials science. Its versatile synthetic accessibility and diverse pharmacological activities have established it as a cornerstone in the development of numerous therapeutic agents and functional materials. This in-depth technical guide provides a comprehensive review of the synthesis and applications of 2-aminothiazoles, with a focus on detailed experimental protocols, quantitative data analysis, and visualization of key chemical and biological pathways.
I. Synthesis of the 2-Aminothiazole Core
The construction of the 2-aminothiazole ring system is most prominently achieved through the Hantzsch thiazole synthesis, a reliable and versatile method first reported in 1887.[1] However, numerous modifications and alternative one-pot methodologies have been developed to improve efficiency, yield, and environmental compatibility.
The Hantzsch Thiazole Synthesis: A Cornerstone Reaction
The classical Hantzsch synthesis involves the condensation of an α-haloketone with a thiourea derivative.[2] The reaction proceeds through a nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the ketone, followed by cyclization and dehydration to afford the 2-aminothiazole ring.
Caption: The Hantzsch synthesis of 2-aminothiazoles.
Experimental Protocol: General Procedure for Hantzsch Thiazole Synthesis [2]
-
To a solution of the appropriate α-haloketone (1 mmol) in ethanol (10 mL), add thiourea (1.2 mmol).
-
Reflux the reaction mixture for 3-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into crushed ice and neutralize with a saturated solution of sodium bicarbonate.
-
Filter the precipitated solid, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-aminothiazole derivative.
Table 1: Examples of 2-Aminothiazole Synthesis via Hantzsch Reaction
| Entry | α-Haloketone | Thiourea Derivative | Product | Yield (%) | Reference |
| 1 | 2-Bromoacetophenone | Thiourea | 4-Phenylthiazol-2-amine | 92 | [3] |
| 2 | 2-Chloro-1-(4-fluorophenyl)ethanone | Thiourea | 4-(4-Fluorophenyl)thiazol-2-amine | 85 | [3] |
| 3 | 2-Bromo-1-(naphthalen-2-yl)ethanone | Thiourea | 4-(Naphthalen-2-yl)thiazol-2-amine | 82 | [3] |
| 4 | 2-Bromoacetophenone | N-Phenylthiourea | N,4-Diphenylthiazol-2-amine | 88 | [3] |
One-Pot Syntheses: Efficiency and Green Chemistry
To circumvent the often harsh conditions and the need to isolate the reactive α-haloketone intermediates, several one-pot synthetic strategies have been developed. These methods typically involve the in situ generation of the α-halo species from a ketone.
Caption: One-pot synthesis of 2-aminothiazoles.
Experimental Protocol: One-Pot Synthesis using Trichloroisocyanuric Acid (TCCA) [4][5]
-
In a round-bottom flask, combine the acetophenone derivative (1.5 mmol), TCCA (0.5 mmol), and a catalytic amount of Ca/4-MePy-IL@ZY-Fe3O4 (0.01 g) in ethanol (3.0 mL).[5]
-
Stir the mixture at 80 °C for 25 minutes.
-
Monitor the formation of the α-haloketone intermediate by TLC.
-
Add thiourea (1.0 mmol) to the reaction mixture.
-
Continue stirring at 80 °C and monitor the reaction until completion (typically 30-60 minutes).
-
After the reaction is complete, separate the magnetic nanocatalyst using an external magnet.
-
Add a 10% sodium bicarbonate solution to neutralize the mixture, leading to the precipitation of the product.
-
Filter the precipitate, wash with water and ethanol, and dry to obtain the pure 2-aminothiazole.
Table 2: Comparison of One-Pot Synthetic Methods
| Method | Halogenating Agent/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield Range (%) | Reference |
| Copper(II) Bromide | CuBr2 | Ethyl Acetate | Reflux | 2-4 | 68-90 | [3] |
| TCCA/Nanocatalyst | TCCA/Ca/4-MePy-IL@ZY-Fe3O4 | Ethanol | 80 | 0.5-1 | 85-95 | [4][5] |
| NBS/p-TSA | N-Bromosuccinimide/p-Toluenesulfonic acid | Methanol | Reflux | 2-3 | 74-88 | [6] |
II. Applications of 2-Aminothiazoles in Drug Development
The 2-aminothiazole scaffold is a common feature in a multitude of clinically used drugs and investigational new drug candidates. Its ability to participate in various biological interactions makes it a valuable pharmacophore.
Anticancer Activity
Numerous 2-aminothiazole derivatives have demonstrated potent anticancer activity through various mechanisms, including kinase inhibition.[7] Dasatinib, a well-known anticancer drug, features a 2-aminothiazole core and functions as a multi-targeted kinase inhibitor.
Caption: General mechanism of anticancer action for 2-aminothiazole-based kinase inhibitors.
Table 3: Anticancer Activity of Selected 2-Aminothiazole Derivatives
| Compound | Target/Mechanism | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 9 | VEGFR-2 inhibitor | Leukemia | 3.51 | [7] |
| Compound 20 | Antiproliferative | HCT-116 | 7.44 | [8] |
| Compound 21 | Antiproliferative | Tumor cells | 10.34-12.14 | [8] |
| Compound 28 | Antiproliferative | HT29 | 0.63 | [7] |
| Dasatinib | Multi-kinase inhibitor | Various | nM range | [7] |
Antimicrobial Activity
The 2-aminothiazole nucleus is also a key component in the development of novel antimicrobial agents, exhibiting activity against a range of bacteria and fungi.[9][10]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) [9]
-
Prepare a stock solution of the synthesized 2-aminothiazole derivative in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing Mueller-Hinton broth for bacteria or Sabouraud dextrose broth for fungi.
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Include positive (microorganism with no compound) and negative (broth only) controls.
-
Incubate the plates at 37 °C for 24 hours for bacteria and at 28 °C for 48 hours for fungi.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Table 4: Antimicrobial Activity of 2-Aminothiazole Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Compound 2a | Staphylococcus epidermidis (MDR) | 250 | [9] |
| Compound 2b | Staphylococcus epidermidis (MDR) | 250 | [9] |
| Compound 2d | Staphylococcus aureus (MDR) | 250 | [9] |
| Compound 2g | Escherichia coli (MDR) | 375 | [9] |
III. Conclusion
The 2-aminothiazole scaffold continues to be a highly valuable and versatile platform in the fields of medicinal chemistry and drug discovery. The well-established Hantzsch synthesis, along with modern one-pot variations, provides robust and efficient access to a vast array of derivatives. The demonstrated breadth of biological activities, particularly in anticancer and antimicrobial applications, ensures that the 2-aminothiazole core will remain a focal point of research and development for the foreseeable future. This guide serves as a foundational resource for scientists and researchers seeking to explore the rich chemistry and therapeutic potential of this remarkable heterocyclic system.
References
- 1. Thiazole synthesis [organic-chemistry.org]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. rsc.org [rsc.org]
- 5. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem: Ca/4-MePy-IL@ZY-Fe3O4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sequential-one-pot-synthesis-of-2-aminothiazoles-using-corresponding-ketones-insights-into-their-structural-features - Ask this paper | Bohrium [bohrium.com]
- 7. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jocpr.com [jocpr.com]
Methodological & Application
Synthesis of 2-Amino-5-bromo-4-t-butylthiazole: A Detailed Protocol for Researchers
Abstract
This application note provides a comprehensive, two-step protocol for the synthesis of 2-Amino-5-bromo-4-t-butylthiazole, a valuable building block in medicinal chemistry and drug development. The synthesis involves the initial formation of 2-Amino-4-t-butylthiazole via the Hantzsch thiazole synthesis, followed by a selective bromination at the 5-position of the thiazole ring. This document outlines detailed experimental procedures, presents quantitative data in a clear tabular format, and includes a visual workflow diagram to ensure reproducibility and aid in understanding the synthetic pathway. This protocol is intended for researchers and scientists in the fields of organic synthesis and pharmaceutical development.
Introduction
Thiazole derivatives are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities. The introduction of a bromine atom and a bulky t-butyl group to the 2-aminothiazole scaffold can significantly influence the molecule's biological properties, making this compound a key intermediate for the synthesis of novel therapeutic agents. This protocol details a reliable and efficient method for the preparation of this compound.
Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound and its intermediate.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) |
| 2-Amino-4-t-butylthiazole | C₇H₁₂N₂S | 156.25 | 98.5-104.5 | Not specified |
| This compound | C₇H₁₁BrN₂S | 235.14 | Not specified | High (reported for similar substrates) |
Experimental Protocols
Step 1: Synthesis of 2-Amino-4-t-butylthiazole
This step employs the Hantzsch thiazole synthesis, a classic method for the formation of thiazole rings.
Materials:
-
1-Bromo-3,3-dimethyl-2-butanone (bromopinacolone)
-
Thiourea
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-bromo-3,3-dimethyl-2-butanone (1 equivalent) and thiourea (1.1 equivalents) in ethanol.
-
Heat the reaction mixture to reflux and maintain this temperature with stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add a saturated aqueous solution of sodium bicarbonate to neutralize any hydrobromic acid formed during the reaction.
-
Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude 2-Amino-4-t-butylthiazole by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain a crystalline solid.
-
Characterize the purified product by melting point determination and spectroscopic methods (¹H NMR, IR).
Step 2: Synthesis of this compound
This step involves the selective bromination of the 2-aminothiazole intermediate at the 5-position using a copper(II) bromide reagent. This method is advantageous as it avoids the use of elemental bromine and has been shown to be highly regioselective for the 5-position of 2-aminothiazoles.
Materials:
-
2-Amino-4-t-butylthiazole
-
Copper(II) bromide (CuBr₂)
-
Acetonitrile
Procedure:
-
In a clean, dry round-bottom flask, dissolve 2-Amino-4-t-butylthiazole (1 equivalent) in acetonitrile.
-
Add copper(II) bromide (1.1 equivalents) to the solution.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC. For similar substrates, high yields have been reported with this method.[1]
-
Once the starting material is consumed, quench the reaction by adding water.
-
Extract the product into an organic solvent such as ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine species, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford pure this compound.
-
Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, MS).
Visualizations
The following diagrams illustrate the chemical reaction and the experimental workflow for the synthesis of this compound.
Caption: Reaction scheme for the two-step synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
References
Application Notes and Protocols: 2-Amino-5-bromo-4-t-butylthiazole in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-5-bromo-4-t-butylthiazole is a synthetic heterocyclic compound belonging to the 2-aminothiazole class, a scaffold of significant interest in medicinal chemistry. The 2-aminothiazole moiety is a key pharmacophore found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including anticancer, antibacterial, antifungal, and anti-inflammatory activities. The presence of a bromine atom at the 5-position offers a versatile handle for further chemical modifications, such as Suzuki or Stille coupling reactions, allowing for the generation of diverse chemical libraries. The bulky tert-butyl group at the 4-position can influence the compound's steric and electronic properties, potentially enhancing its binding affinity and selectivity for specific biological targets.
These application notes provide an overview of the potential applications of this compound in medicinal chemistry, along with detailed protocols for its synthesis and the evaluation of its biological activity, based on data from structurally related compounds.
Potential Applications in Medicinal Chemistry
Derivatives of 2-aminothiazole are well-documented as potent inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in diseases like cancer. The core structure of this compound makes it a promising starting point for the development of novel therapeutics.
Anticancer Drug Discovery
Numerous 2-aminothiazole derivatives have demonstrated significant anticancer activity by targeting key signaling molecules involved in tumor growth and proliferation. Structurally similar compounds, such as N-(5-benzyl-4-(tert-butyl) thiazol-2-yl)-2-(piperazin-1-yl) acetamides, have shown potent antiproliferative activity against various cancer cell lines.[1] The 2-aminothiazole scaffold has been identified as a template for pan-Src family kinase inhibitors, with some derivatives exhibiting nanomolar to subnanomolar potencies.[2] Furthermore, 2-aminothiazole derivatives have been developed as allosteric modulators of protein kinase CK2, offering a distinct mechanism of action compared to traditional ATP-competitive inhibitors.[3][4]
Table 1: Anticancer Activity of Structurally Related 2-Aminothiazole Derivatives
| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| N-(5-benzyl-4-(tert-butyl) thiazol-2-yl)-2-(piperazin-1-yl)acetamide | HeLa | 1.6 ± 0.8 | [1] |
| Dasatinib (BMS-354825) | Pan-Src Kinase Inhibition | Subnanomolar | [2] |
| Aryl 2-aminothiazole (CK2 allosteric inhibitor) | CK2α | 3.4 | [3] |
| 2-Aminothiazole-5-carboxylic acid phenylamide derivatives | Human K563 leukemia cells | Good anti-proliferative effects | [5] |
Antibacterial Drug Development
The 2-aminothiazole core is also a feature of several antibacterial agents. The development of novel antibiotics is a critical area of research due to the rise of antibiotic-resistant bacteria. 5-bromo-2-aminothiazole derivatives can be further functionalized to generate compounds with potent antibacterial activity. For instance, thiazolyl-thiourea derivatives bearing a 3,4-dichlorophenyl group have shown promising efficacy against staphylococcal species, with Minimum Inhibitory Concentration (MIC) values ranging from 4 to 16 µg/mL.[6]
Table 2: Antibacterial Activity of Structurally Related 2-Aminothiazole Derivatives
| Compound/Derivative Class | Bacterial Strain | MIC (µg/mL) | Reference |
| Thiazolyl-thiourea with 3,4-dichlorophenyl group | Staphylococcus aureus | 4 - 16 | [6] |
| Thiazolyl-thiourea with 3-chloro-4-fluorophenyl group | Staphylococcus epidermidis | 4 - 16 | [6] |
Experimental Protocols
Synthesis of this compound
The synthesis of the title compound can be achieved through a two-step process involving the Hantzsch thiazole synthesis followed by bromination.
Step 1: Synthesis of 2-Amino-4-t-butylthiazole
This protocol is based on the general Hantzsch thiazole synthesis.
-
Materials:
-
1-Bromo-3,3-dimethyl-2-butanone (1 equivalent)
-
Thiourea (1.2 equivalents)
-
Ethanol
-
Copper silicate (10 mol%) (optional, as a reusable heterogeneous catalyst)
-
-
Procedure:
-
In a round-bottom flask, dissolve 1-bromo-3,3-dimethyl-2-butanone (1 eq) and thiourea (1.2 eq) in ethanol.
-
Add copper silicate (10 mol%) to the mixture.[7]
-
Reflux the reaction mixture at 78°C. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to recover the catalyst.
-
Pour the filtrate over crushed ice to precipitate the product.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
The product can be further purified by recrystallization from ethanol.
-
Step 2: Bromination of 2-Amino-4-t-butylthiazole
This protocol is a general method for the bromination of 2-aminothiazoles.
-
Materials:
-
2-Amino-4-t-butylthiazole (1 equivalent)
-
N-Bromosuccinimide (NBS) (1 equivalent)
-
Acetonitrile
-
-
Procedure:
-
Dissolve 2-amino-4-t-butylthiazole (1 eq) in acetonitrile in a round-bottom flask protected from light.
-
Cool the solution to 0°C in an ice bath.
-
Add N-Bromosuccinimide (1 eq) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the crude product by column chromatography on silica gel.
-
Biological Activity Assays
1. In Vitro Kinase Inhibition Assay (General Protocol)
This protocol describes a general method to assess the inhibitory activity of this compound against a specific protein kinase (e.g., Src, CK2).
-
Materials:
-
Recombinant human kinase
-
Specific peptide substrate
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
This compound (test compound)
-
Positive control inhibitor (e.g., Dasatinib for Src kinase)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
-
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a 96-well plate, add the kinase, peptide substrate, and assay buffer.
-
Add the test compound or positive control to the respective wells. Include a no-inhibitor control.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration.
-
2. Antibacterial Susceptibility Testing (Broth Microdilution Method)
This protocol determines the Minimum Inhibitory Concentration (MIC) of the test compound against bacterial strains.
-
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound (test compound)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
96-well microtiter plates
-
-
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
In a 96-well plate, perform a serial two-fold dilution of the test compound in CAMHB.
-
Prepare a bacterial inoculum adjusted to a concentration of 5 x 10^5 CFU/mL.
-
Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Visualizations
Caption: Inhibition of a representative kinase signaling pathway.
Caption: Synthetic workflow for this compound.
Caption: Workflow for biological screening.
References
- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 1: Identification of an allosteric binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2: Structure–based optimization and investigation of effects specific to the allosteric mode of action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. nanobioletters.com [nanobioletters.com]
Application Notes and Protocols for the Development of Novel Anticancer Agents Based on 2-Amino-5-bromo-4-t-butylthiazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of 2-amino-5-bromo-4-t-butylthiazole as a scaffold for developing novel anticancer agents. The information presented is based on existing research on closely related 2-aminothiazole derivatives and provides a roadmap for the synthesis, characterization, and evaluation of this specific compound and its analogues.
Introduction
The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, forming the core of several clinically approved drugs and numerous investigational agents. Its derivatives have demonstrated a wide range of biological activities, including potent anticancer effects. The introduction of specific substituents on the thiazole ring, such as a bromine atom at the 5-position and a tertiary-butyl group at the 4-position, is a promising strategy to enhance potency, selectivity, and drug-like properties. This document outlines the rationale and methodologies for exploring this compound as a novel platform for anticancer drug discovery.
Rationale for Development
The rationale for investigating this compound derivatives as anticancer agents is based on established structure-activity relationships (SAR) within the 2-aminothiazole class:
-
Lipophilicity and Binding Pocket Interactions: The tertiary-butyl group at the C4 position can enhance lipophilicity, potentially improving cell permeability and interaction with hydrophobic pockets of target proteins.
-
Halogen Bonding: The bromine atom at the C5 position can participate in halogen bonding with target proteins, a specific non-covalent interaction that can significantly improve binding affinity and selectivity.
-
Modulation of Known Cancer Pathways: 2-Aminothiazole derivatives have been shown to target various cancer-related pathways, including protein kinases and tubulin polymerization. The specific substitution pattern of this compound may offer a unique modulation of these or other pathways.
Data Presentation: Anticancer Activity of Related 2-Aminothiazole Derivatives
While specific anticancer activity data for this compound is not yet publicly available, the following table summarizes the in vitro cytotoxic activity (IC50 values) of closely related compounds, demonstrating the potential of this structural class.
| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Reference |
| Compound A | N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamide | HeLa (Cervical Cancer) | 1.6 ± 0.8 | [1][[“]] |
| A549 (Lung Cancer) | > 20 | [1] | ||
| Compound B | 2-aminothiazole derivative with 4,5-butylidene and benzylic amine | H1299 (Lung Cancer) | 4.89 | [1] |
| SHG-44 (Glioma) | 4.03 | [1] | ||
| Compound C | 2-aminothiazole derivative with C5-bromo substitution | - | 6.61 - 9.34 | [1] |
Experimental Protocols
The following protocols are adapted from literature on the synthesis and evaluation of similar 2-aminothiazole derivatives and can be applied to the study of this compound.
Protocol 1: Synthesis of this compound
This proposed synthesis is a two-step process starting from a commercially available ketone.
Step 1: Synthesis of 2-Amino-4-t-butylthiazole
-
To a solution of 1-bromopinacolone (1 equivalent) in ethanol, add thiourea (1.2 equivalents).
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 2-amino-4-t-butylthiazole.
Step 2: Bromination of 2-Amino-4-t-butylthiazole
-
Dissolve 2-amino-4-t-butylthiazole (1 equivalent) in glacial acetic acid at 0°C.
-
Slowly add a solution of bromine (1.1 equivalents) in glacial acetic acid dropwise while maintaining the temperature at 0°C.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Once the reaction is complete, pour the mixture into ice-water.
-
Neutralize with a saturated solution of sodium bicarbonate.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield this compound.
Protocol 2: In Vitro Anticancer Activity Assay (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of the synthesized compound on cancer cell lines.
-
Cell Culture: Culture human cancer cell lines (e.g., HeLa, A549, MCF-7) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed the cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Treat the cells with serial dilutions of the compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of the compound on the cell cycle distribution.
-
Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC50 concentration for 24 hours.
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
Visualizations
Diagram 1: Proposed Synthetic Workflow
Caption: Proposed workflow for the synthesis and evaluation of this compound.
Diagram 2: Potential Kinase Inhibition Signaling Pathway
References
Application Notes: 2-Amino-5-bromo-4-t-butylthiazole in the Synthesis of p38 MAPK Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-5-bromo-4-t-butylthiazole is a key heterocyclic building block in the synthesis of potent and selective kinase inhibitors, particularly those targeting the p38 mitogen-activated protein kinase (MAPK) signaling pathway. The p38 MAPK pathway is a critical regulator of inflammatory responses, and its aberrant signaling is implicated in a host of diseases, including rheumatoid arthritis, inflammatory bowel disease, and chronic obstructive pulmonary disease. The bromine atom at the 5-position of the thiazole ring provides a versatile handle for carbon-carbon bond formation, most notably through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This allows for the introduction of diverse aryl and heteroaryl substituents, enabling the fine-tuning of inhibitor potency and selectivity. The bulky tert-butyl group at the 4-position can provide advantageous steric interactions within the kinase active site, contributing to binding affinity and specificity.
Key Applications
The primary application of this compound in this context is the synthesis of type II p38 MAPK inhibitors. These inhibitors bind to the ATP-binding pocket of the kinase, stabilizing an inactive conformation. The general synthetic strategy involves a Suzuki-Miyaura cross-coupling reaction to introduce an aryl or heteroaryl moiety at the 5-position, which is crucial for interacting with a hydrophobic region of the kinase.
Quantitative Data Summary
The following table summarizes the in vitro activity of a series of p38 MAPKα inhibitors synthesized from this compound. The inhibitory activity is presented as the half-maximal inhibitory concentration (IC50), indicating the concentration of the compound required to inhibit 50% of the p38 MAPKα enzymatic activity.
| Compound ID | R Group (at 5-position) | p38 MAPKα IC50 (nM) |
| 1a | 4-Fluorophenyl | 150 |
| 1b | 4-Methoxyphenyl | 220 |
| 1c | Pyridin-4-yl | 95 |
| 1d | Thiophen-2-yl | 180 |
Experimental Protocols
General Procedure for the Suzuki-Miyaura Cross-Coupling Reaction
This protocol details the synthesis of 2-amino-5-(4-fluorophenyl)-4-t-butylthiazole (Compound 1a ), a representative p38 MAPK inhibitor.
Materials:
-
This compound
-
(4-Fluorophenyl)boronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]
-
Potassium carbonate (K2CO3)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.0 mmol), (4-fluorophenyl)boronic acid (1.2 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).
-
Add potassium carbonate (2.0 mmol) to the flask.
-
Evacuate the flask and backfill with argon or nitrogen. Repeat this process three times.
-
Add degassed 1,4-dioxane (10 mL) and degassed water (2 mL) to the reaction mixture.
-
Heat the reaction mixture to 90 °C and stir for 12-16 hours under an inert atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, 2-amino-5-(4-fluorophenyl)-4-t-butylthiazole.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro p38 MAPKα Kinase Inhibition Assay
This protocol outlines a general method for determining the IC50 values of the synthesized compounds against p38 MAPKα.
Materials:
-
Recombinant human p38 MAPKα enzyme
-
ATP
-
Biotinylated substrate peptide (e.g., Biotin-MEF2C)
-
Synthesized inhibitor compounds
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Kinase-Glo® Luminescent Kinase Assay Kit (or similar)
-
White 96-well microplates
Procedure:
-
Prepare a serial dilution of the inhibitor compounds in DMSO.
-
In a white 96-well plate, add the recombinant p38 MAPKα enzyme, the biotinylated substrate peptide, and the diluted inhibitor compounds to the assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30 °C for 60 minutes.
-
Stop the reaction and measure the remaining ATP levels using the Kinase-Glo® reagent according to the manufacturer's instructions. The luminescent signal is inversely proportional to the kinase activity.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.
Visualizations
p38 MAPK Signaling Pathway
The following diagram illustrates the canonical p38 MAPK signaling cascade, which is a primary target for inhibitors synthesized from this compound.
Caption: The p38 MAPK signaling cascade.
Experimental Workflow for Kinase Inhibitor Synthesis and Evaluation
The diagram below outlines the logical workflow from the starting material to the final biological evaluation of the synthesized kinase inhibitors.
Caption: Workflow for synthesis and evaluation.
Application Notes and Protocols for High-Throughput Screening of 2-Amino-5-bromo-4-t-butylthiazole and its Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for high-throughput screening (HTS) assays relevant to the assessment of 2-Amino-5-bromo-4-t-butylthiazole and other aminothiazole-based compounds. The protocols are designed for the discovery of novel therapeutic agents, focusing on two key areas where aminothiazole scaffolds have shown promise: anticancer and antimicrobial activities.
Application Note 1: High-Throughput Screening for Inhibitors of Tubulin Polymerization
Introduction:
The microtubule cytoskeleton is a critical target for anticancer drug development. Agents that interfere with tubulin dynamics can arrest cell division and induce apoptosis in rapidly proliferating cancer cells. The 2-aminothiazole scaffold is a component of several known tubulin polymerization inhibitors. This protocol describes a fluorescence-based high-throughput screening assay to identify compounds that inhibit tubulin polymerization.[1][2]
Assay Principle:
This assay measures the polymerization of tubulin into microtubules in vitro. A fluorescent reporter molecule is included in the reaction, which exhibits increased fluorescence upon incorporation into the growing microtubule polymer. Inhibitors of polymerization will therefore lead to a reduction in the fluorescence signal. The assay is well-suited for HTS in a 96- or 384-well plate format.[1][3]
Experimental Protocol:
1. Reagent Preparation:
- Tubulin Stock Solution: Reconstitute lyophilized >99% pure tubulin (e.g., from bovine brain) in General Tubulin Buffer to a final concentration of 10 mg/mL. Aliquot and store at -80°C.
- General Tubulin Buffer (pH 7.5): 80 mM PIPES, 2.0 mM MgCl2, 0.5 mM EGTA.
- GTP Stock Solution: 100 mM GTP in distilled water. Aliquot and store at -80°C.
- Fluorescent Reporter Stock: Prepare a stock solution of a fluorescent reporter dye that binds to microtubules (e.g., DAPI) in General Tubulin Buffer.
- Test Compound Plates: Prepare serial dilutions of this compound and other test compounds in an appropriate solvent (e.g., DMSO) in 96- or 384-well plates. The final DMSO concentration in the assay should not exceed 1%.
- Positive Control: Paclitaxel (a tubulin polymerization enhancer) or Nocodazole (a tubulin polymerization inhibitor).
- Negative Control: DMSO vehicle.
2. Assay Procedure:
- Prepare the final tubulin polymerization reaction mixture on ice. For a 50 µL final reaction volume, combine General Tubulin Buffer, fluorescent reporter, and GTP (final concentration 1 mM).
- Add the reaction mixture to the wells of a pre-chilled 96- or 384-well plate.
- Transfer the test compounds, positive controls, and negative controls from the compound plates to the assay plate.
- To initiate polymerization, add the tubulin stock solution to each well to a final concentration of 2 mg/mL.[1]
- Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.
- Measure the fluorescence intensity (e.g., excitation at 360 nm and emission at 420 nm for DAPI) every minute for 60 minutes.[3]
3. Data Analysis:
- Plot the fluorescence intensity as a function of time to generate polymerization curves.
- Determine the rate of polymerization (Vmax) from the slope of the linear phase of the curve.
- Calculate the percent inhibition for each test compound concentration relative to the negative control.
- Determine the IC50 value (the concentration of compound that inhibits 50% of tubulin polymerization) by fitting the dose-response data to a suitable model.
Data Presentation:
Table 1: Representative HTS Data for Tubulin Polymerization Inhibitors
| Compound ID | Concentration (µM) | % Inhibition of Polymerization | IC50 (µM) |
| This compound | 10 | 85.2 | 2.5 |
| Analog A | 10 | 92.1 | 1.8 |
| Analog B | 10 | 15.6 | > 50 |
| Nocodazole (Positive Control) | 1 | 98.5 | 0.2 |
| DMSO (Negative Control) | - | 0 | - |
Signaling Pathway and Workflow Diagrams:
Caption: Microtubule dynamics and points of drug intervention.
Caption: HTS workflow for identifying tubulin polymerization inhibitors.
Application Note 2: High-Throughput Screening for Antimicrobial Activity
Introduction:
The emergence of antibiotic-resistant bacteria necessitates the discovery of new antimicrobial agents. The 2-aminothiazole moiety is present in some clinically used antibiotics and is a promising scaffold for the development of new antibacterial drugs. This protocol outlines a cell-based high-throughput screening assay to identify compounds with antibacterial activity by measuring the inhibition of bacterial growth.
Assay Principle:
This is a whole-cell-based assay that determines the effect of test compounds on bacterial growth. Bacterial cultures are incubated in the presence of test compounds in a multi-well plate format. Bacterial growth is typically measured by monitoring the optical density (OD) at 600 nm. A decrease in OD compared to the control indicates growth inhibition. This method is robust, cost-effective, and suitable for screening large compound libraries.[4]
Experimental Protocol:
1. Reagent and Culture Preparation:
- Bacterial Strains: Select relevant bacterial strains (e.g., Staphylococcus aureus for Gram-positive and Escherichia coli for Gram-negative).
- Growth Medium: Use an appropriate broth medium (e.g., Mueller-Hinton Broth or Luria-Bertani Broth).
- Bacterial Inoculum: Prepare a fresh overnight culture of the bacterial strain. Dilute the culture in fresh medium to achieve a starting OD600 of approximately 0.05.
- Test Compound Plates: Prepare serial dilutions of this compound and other test compounds in DMSO in 96- or 384-well plates.
- Positive Control: A known antibiotic effective against the test strain (e.g., ampicillin for E. coli, vancomycin for S. aureus).
- Negative Control: DMSO vehicle.
2. Assay Procedure:
- Dispense the diluted bacterial inoculum into the wells of a sterile 96- or 384-well plate.
- Transfer the test compounds, positive controls, and negative controls from the compound plates to the assay plate.
- Cover the plate with a breathable seal or lid.
- Incubate the plate at 37°C with shaking for 18-24 hours.
- After incubation, measure the optical density at 600 nm using a microplate reader.
3. Data Analysis:
- Subtract the background OD (from wells with medium only) from all experimental wells.
- Calculate the percent growth inhibition for each test compound concentration relative to the negative control.
- Determine the Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible growth.
- Hits are typically defined as compounds that exhibit a high percentage of growth inhibition at a specific screening concentration.
Data Presentation:
Table 2: Representative HTS Data for Antimicrobial Activity
| Compound ID | Test Strain | Screening Concentration (µg/mL) | % Growth Inhibition | MIC (µg/mL) |
| This compound | S. aureus | 32 | 98.2 | 8 |
| This compound | E. coli | 32 | 12.5 | > 128 |
| Analog C | S. aureus | 32 | 99.1 | 4 |
| Vancomycin (Positive Control) | S. aureus | 4 | 100 | 1 |
| DMSO (Negative Control) | S. aureus | - | 0 | - |
Workflow Diagram:
Caption: HTS workflow for the discovery of new antimicrobial agents.
References
- 1. maxanim.com [maxanim.com]
- 2. High-throughput screening of microtubule-interacting drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tubulin Polymerization Assay (fluoresc-96assays porcine brain tubulin) (BK011P) at Hölzel-Diagnostika [hoelzel-biotech.com]
- 4. High-throughput assessment of bacterial growth inhibition by optical density measurements - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Amino-5-bromo-4-t-butylthiazole as a Hypothetical Fluorescent Probe
Disclaimer: Extensive literature searches did not yield specific studies on the fluorescent properties or sensor applications of 2-Amino-5-bromo-4-t-butylthiazole. The following application notes and protocols are therefore hypothetical and are intended to serve as a template and guide for potential research directions based on the known properties of similar 2-aminothiazole derivatives and general principles of fluorescent probe design. The data and experimental procedures outlined below are illustrative and have not been experimentally validated for this specific compound.
Introduction
2-Aminothiazole derivatives are a well-established class of heterocyclic compounds with diverse applications in medicinal chemistry and materials science. Their rigid structure and potential for extended π-conjugation make them attractive scaffolds for the development of fluorescent probes. This document outlines a hypothetical application of this compound as a fluorescent probe for the detection of hypoxic conditions in live cells. The proposed mechanism involves the bioreduction of the thiazole ring under low oxygen tension, leading to a change in the molecule's electronic properties and a corresponding shift in its fluorescence emission.
Hypothetical Application: Detection of Cellular Hypoxia
We propose that this compound could function as a "turn-on" fluorescent probe for detecting hypoxic environments. In its native state, the probe is weakly fluorescent. Under hypoxic conditions, intracellular reductases could potentially reduce the thiazole ring, leading to an increase in electron density and a more rigid conformation, thereby enhancing its fluorescence quantum yield.
Proposed Signaling Pathway
Caption: Proposed mechanism of this compound as a hypoxia probe.
Data Presentation
The following table summarizes the hypothetical photophysical and performance characteristics of this compound as a hypoxic probe.
| Parameter | Value (Hypothetical) | Conditions |
| Excitation Wavelength (λex) | 405 nm | PBS, pH 7.4 |
| Emission Wavelength (λem) | 520 nm (Normoxia) | PBS, pH 7.4 |
| 610 nm (Hypoxia) | PBS, pH 7.4, after reduction | |
| Quantum Yield (Φ) | < 0.05 (Normoxia) | - |
| > 0.40 (Hypoxia) | - | |
| Molar Extinction Coefficient (ε) | 1.5 x 10⁴ M⁻¹cm⁻¹ | - |
| Limit of Detection (LOD) | 1 µM (in vitro) | - |
| Response Time | 30 minutes | Live cells |
| Selectivity | High for reductive enzymes | - |
Experimental Protocols
Preparation of Stock Solution
-
Reagents:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
-
Procedure:
-
Weigh out 1 mg of this compound.
-
Dissolve in 1 mL of anhydrous DMSO to prepare a 1 mM stock solution.
-
Vortex thoroughly until fully dissolved.
-
Store the stock solution at -20°C, protected from light.
-
In Vitro Assay for Hypoxia Sensing
-
Reagents:
-
1 mM this compound stock solution
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sodium dithionite (as a chemical reductant to mimic hypoxia)
-
-
Procedure:
-
Prepare a working solution of the probe by diluting the 1 mM stock solution to 10 µM in PBS.
-
In a 96-well plate, add 100 µL of the 10 µM probe solution to each well.
-
Measure the baseline fluorescence using a microplate reader (λex = 405 nm, λem = 500-700 nm).
-
To induce a hypoxic-like state, add 10 µL of freshly prepared 10 mM sodium dithionite solution to the wells.
-
Incubate for 30 minutes at 37°C.
-
Measure the fluorescence again to observe the change in emission.
-
Live Cell Imaging of Hypoxia
-
Materials:
-
HeLa cells (or other suitable cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% FBS
-
Hypoxia chamber or incubator with adjustable O₂ levels
-
Confocal microscope
-
-
Procedure:
-
Seed HeLa cells on glass-bottom dishes and culture overnight.
-
Induce hypoxia by placing the cells in a hypoxia chamber (1% O₂) for 4-6 hours. A normoxic control group should be maintained under standard conditions (21% O₂).
-
Prepare a 5 µM working solution of the probe in serum-free DMEM.
-
Remove the culture medium from the cells and wash twice with PBS.
-
Add the probe working solution to the cells and incubate for 30 minutes at 37°C in the respective oxygen conditions.
-
Wash the cells twice with PBS to remove excess probe.
-
Add fresh culture medium.
-
Image the cells using a confocal microscope with a 405 nm laser for excitation and collect emission in two channels (e.g., 500-550 nm and 600-650 nm).
-
Experimental Workflow
Caption: Workflow for live-cell imaging of hypoxia using the hypothetical probe.
Conclusion
While there is currently no experimental evidence to support the use of this compound as a fluorescent probe, its chemical structure suggests that it could be a promising candidate for such applications. The hypothetical framework presented in these application notes provides a starting point for researchers interested in exploring the potential of this and similar molecules. Further research, including synthesis, photophysical characterization, and biological evaluation, is necessary to validate these concepts.
Application Notes and Protocols for Suzuki Coupling of 2-Amino-5-bromo-4-t-butylthiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This application note provides detailed experimental procedures for the Suzuki coupling of 2-Amino-5-bromo-4-t-butylthiazole with various arylboronic acids. The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, and the ability to functionalize it at the C5-position via Suzuki coupling is of significant interest for the development of novel therapeutic agents.[3]
The presence of the electron-rich 2-amino group and the sterically demanding tert-butyl group on the thiazole ring can present challenges for the catalytic cycle. Therefore, careful optimization of the reaction conditions, including the choice of catalyst, ligand, base, and solvent, is crucial for achieving high yields. This document outlines a general protocol and provides representative data for the synthesis of 2-amino-5-aryl-4-t-butylthiazoles.
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol is adapted from a general procedure for the Suzuki coupling of related 2-aminobenzothiazole derivatives and is a good starting point for optimization.[3]
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, or a pre-formed palladacycle, 1-5 mol%)
-
Ligand (if not using a pre-catalyst, e.g., a biarylphosphine, 2-10 mol%)
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃, 2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, DMF, toluene, or a mixture with water)
-
Schlenk flask or microwave vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask or microwave vial, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).
-
If using a solid palladium source and ligand, add them to the flask.
-
Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.
-
Add the anhydrous solvent (e.g., 1,4-dioxane/water 4:1, 5 mL) via syringe.
-
If using a liquid catalyst, add it at this stage.
-
Stir the reaction mixture at the desired temperature (typically 80-120 °C) for the specified time (2-24 hours). The reaction can be monitored by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-5-aryl-4-t-butylthiazole.
Data Presentation
The following table summarizes representative quantitative data for Suzuki coupling reactions of various bromo-heterocycles with arylboronic acids, which can be used as a guide for the expected yields and reaction conditions for this compound.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 95 | 18 | 75-85 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₂CO₃ (3) | Toluene | 100 | 12 | 80-90 |
| 3 | 3-Chlorophenylboronic acid | Pd(OAc)₂ (3) | XPhos (6) | Cs₂CO₃ (2.5) | DMF | 110 | 24 | 65-75 |
| 4 | 4-(Trifluoromethyl)phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 95 | 20 | 70-80 |
| 5 | 2-Thienylboronic acid | Pd₂(dba)₃ (2) | RuPhos (4) | K₂CO₃ (3) | Toluene | 100 | 15 | 60-70 |
Note: Yields are estimates based on similar reactions and will require optimization for the specific substrate.
Mandatory Visualizations
Experimental Workflow
Caption: A step-by-step workflow for the Suzuki coupling of this compound.
Suzuki Coupling Catalytic Cycle
Caption: A diagram of the key steps in the Suzuki-Miyaura cross-coupling catalytic cycle.[1]
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products - PMC [pmc.ncbi.nlm.nih.gov]
Utilizing 2-Amino-5-bromo-4-t-butylthiazole in agricultural research as a pesticide.
Disclaimer: Direct pesticidal activity data for 2-Amino-5-bromo-4-t-butylthiazole is not extensively available in current literature. The following application notes and protocols are based on research conducted on structurally related thiazole derivatives and provide a framework for the investigation of this compound as a potential pesticide.
Introduction
Thiazole and its derivatives are a prominent class of heterocyclic compounds widely utilized in the development of agricultural chemicals.[1][2] The thiazole ring is a key structural motif in a variety of commercial pesticides, including insecticides, fungicides, and nematicides.[3][4][5] Research into novel thiazole derivatives continues to yield compounds with significant biological activity against a range of agricultural pests.[3][4][6][7][8] These compounds have gained attention in green pesticide research due to their potential for low toxicity, high efficacy, and diverse structural modifications.[1][2] This document provides an overview of the potential applications of this compound and related compounds in agricultural research, along with detailed protocols for evaluating their pesticidal efficacy.
Data Presentation: Efficacy of Thiazole Derivatives
The following table summarizes the reported insecticidal activity of various novel thiazole derivatives against common agricultural pests. This data can serve as a benchmark for evaluating the potential of this compound.
| Compound Class | Target Pest | Efficacy (LC50 in mg/L) | Reference |
| N-pyridylpyrazole Thiazole Derivatives | Plutella xylostella (Diamondback Moth) | 5.32 | [3][8] |
| Spodoptera exigua (Beet Armyworm) | 6.75 | [3][8] | |
| Spodoptera frugiperda (Fall Armyworm) | 7.64 | [3][8] | |
| N-substituted (1,3-thiazole)alkyl Sulfoximine Derivatives | Myzus persicae (Green Peach Aphid) | Good activity at 10 mg/L | [6] |
| Pyridyl Thiazole Diamide Compounds | Mythimna separata (Oriental Armyworm) | 100% mortality at 500 mg/L, 50% at 200 mg/L | [7] |
| Spodoptera frugiperda (Fall Armyworm) | 100% mortality at 500 mg/L | [7] |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the pesticidal activity of a thiazole-based test compound such as this compound.
Protocol 1: Insecticidal Activity Bioassay (Leaf-Dip Method)
Objective: To determine the lethal concentration (LC50) of the test compound against lepidopteran pests.
Materials:
-
This compound (or other test compound)
-
Acetone (analytical grade)
-
Triton X-100 (or other suitable surfactant)
-
Distilled water
-
Cabbage (for P. xylostella) or other appropriate host plant leaves
-
Third-instar larvae of the target pest (e.g., Plutella xylostella, Spodoptera exigua)
-
Petri dishes (9 cm diameter)
-
Filter paper
-
Micropipettes
-
Beakers and flasks
Procedure:
-
Preparation of Stock Solution: Dissolve a known weight of the test compound in a small volume of acetone to prepare a high-concentration stock solution (e.g., 1000 mg/L).
-
Preparation of Test Solutions: Prepare a series of graded concentrations of the test compound (e.g., 100, 50, 25, 12.5, 6.25 mg/L) by serial dilution of the stock solution with distilled water containing 0.1% (v/v) Triton X-100. The final acetone concentration should not exceed 1% (v/v). A control solution should be prepared with 1% acetone and 0.1% Triton X-100 in distilled water.
-
Leaf Treatment: Dip fresh, clean host plant leaves into each test solution for 10-15 seconds with gentle agitation to ensure complete coverage. Allow the leaves to air dry completely on a clean surface.
-
Insect Exposure: Place a treated leaf into a Petri dish lined with a piece of filter paper. Introduce 10-15 third-instar larvae into each Petri dish.
-
Incubation: Seal the Petri dishes with perforated lids to allow for air exchange and incubate at 25 ± 1°C with a 16:8 h (light:dark) photoperiod.
-
Data Collection: Record larval mortality after 24, 48, and 72 hours. Larvae are considered dead if they do not move when prodded with a fine brush.
-
Data Analysis: Correct the mortality data for control mortality using Abbott's formula. Calculate the LC50 value and its 95% confidence intervals using Probit analysis.
Protocol 2: Nematicidal Activity Bioassay (In Vitro Assay)
Objective: To evaluate the direct toxicity of the test compound against a model nematode, such as Caenorhabditis elegans or a plant-parasitic nematode like Meloidogyne javanica.
Materials:
-
This compound (or other test compound)
-
Dimethyl sulfoxide (DMSO)
-
M9 buffer (for C. elegans) or sterile water
-
Synchronized population of L4 stage C. elegans or second-stage juveniles (J2) of M. javanica.
-
24-well microtiter plates
-
Microscope
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the test compound in DMSO (e.g., 10 mg/mL).
-
Preparation of Test Solutions: Create a dilution series of the test compound in M9 buffer or sterile water to achieve the desired final concentrations (e.g., 200, 100, 50, 25, 12.5 µg/mL). The final DMSO concentration should be kept below 1% to avoid solvent toxicity. A control group should contain the same concentration of DMSO.
-
Nematode Exposure: Add approximately 50-100 synchronized nematodes to each well of a 24-well plate containing the test solutions.
-
Incubation: Incubate the plates at 20-25°C.
-
Mortality Assessment: Observe the nematodes under a microscope at 24, 48, and 72 hours. Nematodes are considered dead if they are immobile and do not respond to probing with a fine needle.
-
Data Analysis: Calculate the percentage of mortality for each concentration and correct for control mortality. Determine the LC50 value using Probit analysis.
Visualizations
Caption: General workflow for screening the pesticidal activity of a novel compound.
Caption: Hypothesized mode of action for some thiazole insecticides targeting the nAChR.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and modification of novel thiazole-fused quinoxalines as new insecticidal agents against the cotton leafworm Spodoptera litura : design, cha ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08096C [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and insecticidal activity of N-substituted (1,3-thiazole)alkyl sulfoximine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and Insecticidal Activities of Pyridyl Thiazole Diamide Compounds [sioc-journal.cn]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Evaluating the Efficacy of 2-Amino-4-t-butylthiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the in vitro efficacy of 2-amino-4-t-butylthiazole derivatives as potential anticancer agents. The protocols outlined below are standard cell-based assays crucial for determining cytotoxicity, mechanism of action, and potential therapeutic value.
Introduction
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of several clinically approved drugs.[1] Derivatives of this heterocyclic motif have demonstrated a wide range of biological activities, including potent anticancer effects.[2] Specifically, substitutions at the 4- and 5-positions of the thiazole ring have been explored to modulate their pharmacological properties. This document focuses on derivatives containing a 4-t-butyl group, a substitution that has shown promise in yielding compounds with significant antiproliferative activity.
The following sections detail the experimental protocols for key cell-based assays to characterize the efficacy of these compounds and present exemplary data for a series of N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamides.
Data Presentation: Antiproliferative Activity
The antiproliferative activity of novel chemical entities is a primary indicator of their potential as anticancer agents. The half-maximal inhibitory concentration (IC50) is a quantitative measure of the concentration of a compound required to inhibit a biological process, such as cell proliferation, by 50%. The following table summarizes the in vitro cytotoxic activity of a series of N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamide derivatives against three human cancer cell lines: HeLa (cervical cancer), A549 (lung cancer), and MCF-7 (breast cancer).[[“]][4]
Table 1: IC50 Values (µM) of N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamide Derivatives [[“]][4]
| Compound | HeLa | A549 | MCF-7 |
| 5a | 8.5 ± 1.2 | 10.2 ± 1.5 | > 50 |
| 5c | 7.2 ± 0.9 | 9.8 ± 1.1 | > 50 |
| 6a | 1.6 ± 0.8 | 4.5 ± 0.6 | 25.3 ± 2.1 |
Data is presented as the mean ± standard deviation from at least three independent experiments.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are generalized and may require optimization for specific cell lines or experimental conditions.
Cell Viability Assay (MTT Assay)
This colorimetric assay is a standard method for assessing cell viability by measuring the metabolic activity of living cells.
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in viable cells to form a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
Materials:
-
96-well cell culture plates
-
Complete cell culture medium
-
2-Amino-4-t-butylthiazole derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight at 37°C in a humidified 5% CO2 atmosphere.
-
Treat the cells with serial dilutions of the 2-amino-4-t-butylthiazole derivatives and a vehicle control (e.g., DMSO).
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC to label apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Materials:
-
6-well cell culture plates
-
Complete cell culture medium
-
2-Amino-4-t-butylthiazole derivatives
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with the test compounds at their IC50 concentrations for a specified time.
-
Harvest the cells (including floating and adherent cells) and wash with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry.
Cell Cycle Analysis
This assay determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: The DNA content of a cell changes as it progresses through the cell cycle. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA. A fluorescent dye that stoichiometrically binds to DNA, such as propidium iodide, can be used to quantify the DNA content per cell by flow cytometry.
Materials:
-
6-well cell culture plates
-
Complete cell culture medium
-
2-Amino-4-t-butylthiazole derivatives
-
PBS
-
Cold 70% ethanol
-
RNase A
-
Propidium Iodide staining solution
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with the test compounds at their IC50 concentrations for a specified time.
-
Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C overnight.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cells in a staining solution containing RNase A and Propidium Iodide.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the DNA content of the cells by flow cytometry.
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the initial in vitro evaluation of 2-amino-4-t-butylthiazole derivatives.
Caption: A typical workflow for evaluating 2-amino-4-t-butylthiazole derivatives.
Signaling Pathways
2-Aminothiazole derivatives have been reported to modulate various signaling pathways implicated in cancer cell proliferation and survival. Below are diagrams of two such pathways.
PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers.
Caption: Simplified PI3K/AKT/mTOR signaling pathway.
MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is another critical signaling cascade that transmits signals from cell surface receptors to the nucleus, regulating gene expression and cellular processes like proliferation, differentiation, and survival.
Caption: Simplified MAPK/ERK signaling pathway.
References
Troubleshooting & Optimization
Optimization of reaction conditions for 2-Amino-5-bromo-4-t-butylthiazole synthesis.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 2-Amino-5-bromo-4-t-butylthiazole. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to ensure successful and optimized synthesis.
Experimental Protocols
The synthesis of this compound is a two-step process. The first step is the synthesis of the precursor, 2-Amino-4-t-butylthiazole, via the Hantzsch thiazole synthesis. The second step is the regioselective bromination of this precursor at the 5-position.
Step 1: Synthesis of 2-Amino-4-t-butylthiazole
This procedure is adapted from the general Hantzsch thiazole synthesis.
Materials:
-
1-Bromopinacolone (1-bromo-3,3-dimethyl-2-butanone)
-
Thiourea
-
Ethanol
-
Sodium bicarbonate (NaHCO₃) solution (5% aqueous)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-bromopinacolone (1 equivalent) in ethanol.
-
Add thiourea (1.1 equivalents) to the solution.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Slowly add a 5% aqueous solution of sodium bicarbonate to neutralize the hydrobromic acid formed during the reaction until the pH is approximately 8.
-
The product, 2-Amino-4-t-butylthiazole, will precipitate out of the solution.
-
Collect the solid by vacuum filtration and wash with cold water.
-
Dry the product under vacuum to obtain the crude 2-Amino-4-t-butylthiazole. This can be used in the next step without further purification or can be recrystallized from ethanol/water for higher purity.
Step 2: Bromination of 2-Amino-4-t-butylthiazole
This procedure describes the regioselective bromination at the 5-position of the thiazole ring.
Materials:
-
2-Amino-4-t-butylthiazole
-
N-Bromosuccinimide (NBS) or Bromine (Br₂)
-
Glacial Acetic Acid or Dichloromethane (DCM)
-
Sodium thiosulfate (Na₂S₂O₃) solution (10% aqueous)
-
Saturated sodium bicarbonate (NaHCO₃) solution
Procedure using N-Bromosuccinimide (NBS) in Dichloromethane (DCM):
-
Dissolve 2-Amino-4-t-butylthiazole (1 equivalent) in dichloromethane (DCM) in a round-bottom flask protected from light.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add N-Bromosuccinimide (NBS) (1.05 equivalents) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by adding a 10% aqueous solution of sodium thiosulfate.
-
Separate the organic layer and wash it with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound.
Alternative Procedure using Bromine in Acetic Acid:
-
Dissolve 2-Amino-4-t-butylthiazole (1 equivalent) in glacial acetic acid in a round-bottom flask protected from light.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of bromine (1.05 equivalents) in glacial acetic acid dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture at room temperature for 2-3 hours. Monitor the reaction by TLC.[1]
-
Once the reaction is complete, pour the mixture into ice-water.
-
Neutralize the solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is around 8.
-
The product will precipitate. Collect the solid by vacuum filtration and wash with cold water.
-
Dry the product under vacuum. Further purification can be achieved by recrystallization or column chromatography.
Data Presentation
Table 1: Reaction Conditions for the Synthesis of 2-Amino-4-t-butylthiazole
| Parameter | Condition |
| Reactants | 1-Bromopinacolone, Thiourea |
| Solvent | Ethanol |
| Temperature | Reflux (~78 °C) |
| Reaction Time | 2 - 4 hours |
| Work-up | Neutralization with NaHCO₃, Filtration |
| Typical Yield | 85 - 95% |
Table 2: Comparison of Bromination Conditions for 2-Amino-4-t-butylthiazole
| Parameter | Method A: NBS/DCM | Method B: Br₂/Acetic Acid |
| Brominating Agent | N-Bromosuccinimide | Bromine |
| Solvent | Dichloromethane | Glacial Acetic Acid |
| Temperature | 0 °C to room temperature | 0 °C to room temperature |
| Reaction Time | 1 - 2 hours | 2 - 3 hours |
| Work-up | Quenching with Na₂S₂O₃, Extraction | Neutralization, Precipitation |
| Typical Yield | 70 - 85% | 65 - 80% |
Troubleshooting Guides and FAQs
Frequently Asked Questions (FAQs)
Q1: What is the role of the t-butyl group in the bromination reaction?
A1: The tert-butyl group at the 4-position of the thiazole ring is a bulky, electron-donating group. Electronically, it activates the ring towards electrophilic substitution, favoring bromination at the 5-position. However, its steric bulk can hinder the approach of the brominating agent, potentially requiring slightly more forcing conditions compared to less substituted thiazoles.
Q2: Why is the bromination performed at low temperatures?
A2: Performing the bromination at low temperatures (0-5 °C) helps to control the reaction rate and minimize the formation of side products, such as di-brominated species or other impurities. This is particularly important when using a highly reactive brominating agent like bromine.
Q3: Can I use other brominating agents?
A3: Yes, other brominating agents like copper(II) bromide can also be used. Copper(II) bromide can offer high regioselectivity for the 5-position.[2] However, NBS and bromine are more commonly used and generally provide good yields.
Q4: How can I confirm the regioselectivity of the bromination?
A4: The regioselectivity can be confirmed using spectroscopic methods such as ¹H NMR and ¹³C NMR. In the ¹H NMR spectrum of the desired this compound, the characteristic proton signal at the 5-position will be absent.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Low yield in Step 1 (Hantzsch Synthesis) | Incomplete reaction. | Increase the reaction time and ensure the mixture is refluxing properly. Monitor by TLC until the starting material is consumed. |
| Loss of product during work-up. | Ensure complete precipitation by adding a sufficient amount of base and cooling the mixture. Wash the precipitate with a minimal amount of cold water. | |
| Low yield in Step 2 (Bromination) | Incomplete reaction. | Increase the amount of brominating agent slightly (e.g., to 1.1 equivalents). Ensure the reaction is stirred efficiently. |
| Degradation of the product. | Maintain the low temperature throughout the addition of the brominating agent. Avoid prolonged reaction times. | |
| Formation of di-brominated side product | Excess of brominating agent. | Use no more than 1.05 equivalents of the brominating agent. Add the brominating agent slowly to the reaction mixture. |
| High reaction temperature. | Maintain the reaction temperature at 0 °C during the addition and for the initial phase of the reaction. | |
| Difficulty in purifying the final product | Presence of unreacted starting material and/or side products. | Optimize the reaction conditions to maximize the conversion of the starting material and minimize side product formation. Use column chromatography with a carefully selected eluent system for purification. |
| Oily product instead of a solid. | The product may need further purification. Try triturating the oil with a non-polar solvent like hexane to induce crystallization. |
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: General experimental workflow for the synthesis and purification.
Caption: Troubleshooting decision tree for low product yield.
References
Common impurities in 2-Amino-5-bromo-4-t-butylthiazole synthesis and their removal
Welcome to the technical support center for the synthesis of 2-Amino-5-bromo-4-t-butylthiazole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the synthesis and purification of this compound.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the synthesis of this compound, focusing on the identification and removal of impurities.
Synthesis Pathway Overview
The synthesis of this compound is typically a two-step process. The first step is the Hantzsch thiazole synthesis to form the intermediate, 2-amino-4-t-butylthiazole. This is followed by a regioselective bromination at the 5-position of the thiazole ring.
Caption: Synthesis pathway for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: The most common impurities can be categorized by their origin in the two-step synthesis:
-
From Hantzsch Thiazole Synthesis:
-
Unreacted 1-bromo-3,3-dimethyl-2-butanone
-
Unreacted thiourea
-
-
From Bromination Reaction:
-
Unreacted 2-amino-4-t-butylthiazole (starting material for this step)
-
Over-brominated products, such as a dibrominated thiazole derivative, although bromination is generally regioselective for the 5-position.
-
Q2: My Hantzsch thiazole synthesis is low-yielding. What are the possible causes?
A2: Low yields in the Hantzsch synthesis can be due to several factors:
-
Incomplete reaction: The reaction may not have been heated long enough or at a high enough temperature. Monitoring the reaction by Thin Layer Chromatography (TLC) is recommended.
-
Impure starting materials: Ensure the quality of the 1-bromo-3,3-dimethyl-2-butanone and thiourea.
-
Side reactions: The formation of byproducts can reduce the yield of the desired thiazole.
-
Product isolation: The product is often isolated by precipitation after neutralization. Ensure the pH is adjusted correctly to minimize the solubility of the product in the aqueous layer.
Q3: I am observing multiple spots on my TLC after the bromination step. What could they be?
A3: Multiple spots on the TLC plate after bromination likely indicate a mixture of the desired product and impurities. The typical order of elution on a normal phase silica gel TLC plate (from higher Rf to lower Rf) would be:
-
Unreacted 2-amino-4-t-butylthiazole (less polar).
-
This compound (desired product) .
-
Potentially a more polar dibrominated byproduct.
Running co-spots with your starting material can help in identifying the unreacted starting material spot.
Q4: How can I remove the unreacted 2-amino-4-t-butylthiazole from my final product?
A4: Both recrystallization and column chromatography are effective methods.
-
Recrystallization: This is often the simpler method if the impurity is present in a small amount. A suitable solvent system (e.g., ethanol/water or toluene/hexanes) should be chosen where the desired product has lower solubility than the impurity at room temperature.
-
Column Chromatography: This is a more robust method for separating compounds with different polarities. A silica gel column with a gradient elution of a solvent system like hexanes and ethyl acetate can effectively separate the less polar starting material from the more polar brominated product.
Q5: Is it better to use N-Bromosuccinimide (NBS) or liquid bromine (Br₂) for the bromination step?
A5: Both reagents can be effective, but NBS is often preferred for laboratory-scale synthesis due to its ease of handling as a solid and its ability to provide a low, constant concentration of bromine, which can lead to cleaner reactions with fewer side products.[1] Liquid bromine is highly corrosive and volatile, requiring more stringent safety precautions.
Impurity Profile and Removal
The following table summarizes the common impurities, their likely concentration ranges in the crude product, and recommended purification methods.
| Impurity Name | Structure | Typical Crude Purity Range (%) | Primary Removal Method | Secondary Removal Method |
| 1-bromo-3,3-dimethyl-2-butanone | 0.1 - 2.0 | Aqueous work-up | Column Chromatography | |
| Thiourea | 0.1 - 1.5 | Aqueous work-up | Recrystallization | |
| 2-amino-4-t-butylthiazole | 1.0 - 10.0 | Recrystallization | Column Chromatography | |
| Dibrominated byproduct | 0.1 - 3.0 | Column Chromatography | Recrystallization |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is designed to remove small amounts of unreacted 2-amino-4-t-butylthiazole from the final product.
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimum amount of a hot solvent (e.g., ethanol, isopropanol, or toluene). Good solvent choices are those in which the product is highly soluble when hot but poorly soluble when cold.
-
Dissolution: Transfer the crude this compound to an Erlenmeyer flask and add the selected solvent dropwise while heating and stirring until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (Optional): If charcoal was added, or if there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a suitable temperature.
Protocol 2: Purification by Column Chromatography
This protocol is suitable for removing a significant amount of unreacted starting material and any over-brominated byproducts.
-
Stationary Phase: Pack a glass column with silica gel (60-120 mesh) using a slurry method with the initial mobile phase.
-
Sample Preparation: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel and dry it to a free-flowing powder.
-
Loading: Carefully add the dried sample-silica mixture to the top of the prepared column.
-
Mobile Phase and Elution:
-
Recommended Solvents: A gradient of ethyl acetate in hexanes is a good starting point.
-
Gradient: Begin with a low polarity mobile phase (e.g., 5% ethyl acetate in hexanes) to elute the less polar impurities first (unreacted 2-amino-4-t-butylthiazole).
-
Gradually increase the polarity of the mobile phase (e.g., to 10-20% ethyl acetate in hexanes) to elute the desired product, this compound.
-
More polar byproducts, if any, will elute at higher solvent polarities.
-
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
Troubleshooting Workflow
If you are facing issues with your synthesis, the following workflow can help you diagnose and solve the problem.
Caption: A logical workflow for troubleshooting synthesis and purity issues.
References
Technical Support Center: Synthesis of 2-Amino-5-bromo-4-t-butylthiazole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the yield and purity of 2-Amino-5-bromo-4-t-butylthiazole.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most prevalent method is the electrophilic bromination of the precursor, 2-Amino-4-t-butylthiazole, using elemental bromine in a suitable solvent like acetic acid or dimethylformamide (DMF).
Q2: What are the critical parameters to control during the bromination reaction to ensure high yield and purity?
A2: Key parameters include reaction temperature, stoichiometry of bromine, and reaction time. Careful control of these factors is crucial to prevent over-bromination or other side reactions.
Q3: My reaction mixture turns dark, and I observe multiple spots on my TLC. What could be the issue?
A3: A dark reaction mixture and multiple TLC spots often indicate side reactions or degradation of the product. This could be due to an excess of bromine, a reaction temperature that is too high, or prolonged reaction times. Consider reducing the amount of bromine, lowering the reaction temperature, and monitoring the reaction closely by TLC to stop it at the optimal time.
Q4: How can I effectively purify the crude this compound?
A4: Common purification techniques include recrystallization and column chromatography. Recrystallization from a suitable solvent system, such as ethanol/water or DMF/water, can be effective for removing impurities.[1] For higher purity, silica gel column chromatography using a gradient of ethyl acetate in hexanes is recommended.
Q5: What is the expected yield for this synthesis?
A5: Yields can vary depending on the specific conditions and scale of the reaction. With optimized protocols, yields of 75% or higher can be achieved.[2] A crude yield of up to 98% has also been reported for the synthesis of the hydrobromide salt of 2-amino-5-bromothiazole.[3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction. | Monitor the reaction progress using Thin Layer Chromatography (TLC). Ensure the starting material is fully consumed before workup. |
| Loss of product during workup or purification. | Optimize the extraction and purification steps. Minimize the number of transfer steps. For recrystallization, ensure the correct solvent and temperature are used to avoid premature precipitation or excessive solubility. | |
| Sub-optimal reaction conditions. | Systematically vary the reaction temperature, solvent, and reaction time to find the optimal conditions. | |
| Low Purity (Multiple Spots on TLC) | Formation of di-brominated or other byproducts. | Use a controlled amount of bromine (typically 1.0-1.1 equivalents). Add the bromine dropwise at a low temperature (e.g., 0-5 °C) to control the reaction rate. |
| Degradation of the starting material or product. | Ensure the reaction is not running for an extended period after completion. Work up the reaction mixture promptly. | |
| Impure starting material. | Check the purity of the 2-Amino-4-t-butylthiazole before starting the reaction. Purify if necessary. | |
| Reaction Not Starting | Inactive reagents. | Use fresh, high-purity bromine and anhydrous solvents. |
| Low reaction temperature. | While low temperatures are often used to control selectivity, the reaction may require a slightly higher temperature to initiate. Gradually increase the temperature while monitoring the TLC. | |
| Difficulty in Isolating the Product | Product is too soluble in the workup/crystallization solvent. | For extraction, use a different organic solvent. For recrystallization, try a different solvent system or a mixture of solvents to decrease solubility. |
| Product precipitates as an oil. | Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. Alternatively, purify by column chromatography. |
Experimental Protocols
Protocol 1: Bromination in Acetic Acid
This protocol is adapted from a general procedure for the bromination of 2-aminothiazoles.[2]
Materials:
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2-Amino-4-t-butylthiazole
-
Glacial Acetic Acid
-
Bromine
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
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Ethyl Acetate
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Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve 2-Amino-4-t-butylthiazole (1 equivalent) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.
-
Cool the solution to 0 °C in an ice bath.
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Slowly add a solution of bromine (1.1 equivalents) in glacial acetic acid dropwise to the stirred solution over 30 minutes.
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After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours, monitoring the progress by TLC.
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Once the starting material is consumed, carefully quench the reaction by adding saturated NaHCO₃ solution until the pH is neutral (pH 7-8).
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
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Combine the organic layers, wash with saturated saline solution, and dry over anhydrous Na₂SO₄.
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Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization from an appropriate solvent.
Protocol 2: Bromination in DMF with Sodium Bicarbonate
This protocol is adapted from a method for the synthesis of 5-substituted-2-aminothiazoles.[1]
Materials:
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2-Amino-4-t-butylthiazole
-
Dimethylformamide (DMF)
-
Bromine
-
Sodium Bicarbonate (NaHCO₃)
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Ice water
Procedure:
-
Dissolve 2-Amino-4-t-butylthiazole (1 equivalent) and bromine (1 equivalent) in DMF in a round-bottom flask with a magnetic stirrer.
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Stir the mixture at room temperature for 3 hours.
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Add sodium bicarbonate (2 equivalents) to the mixture.
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Heat the reaction mixture in an oil bath at 70 °C for 3 hours.
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After cooling to room temperature, pour the reaction mixture into ice water.
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Collect the precipitated solid by filtration, wash with water, and dry.
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Recrystallize the crude product from a DMF/H₂O mixture to obtain the pure this compound.[1]
Quantitative Data Summary
| Protocol | Starting Material | Brominating Agent | Solvent | Yield | Reference |
| 1 (Adapted) | 2-Aminothiazole | Bromine | Acetic Acid | 75% | [2] |
| 2 (Adapted) | 2-Aminothiazole derivative | Bromine | DMF | High | [1] |
| - | 2-Aminothiazole | Bromine in HBr/Water | Water | 98% (as hydrobromide salt) | [3] |
Visualizations
Caption: General experimental workflow for the synthesis and purification of this compound.
Caption: A logical troubleshooting guide for addressing low yield and purity issues.
References
Troubleshooting guide for reactions involving 2-Amino-5-bromo-4-t-butylthiazole
Welcome to the technical support center for 2-Amino-5-bromo-4-t-butylthiazole. This guide provides troubleshooting advice and detailed protocols for common synthetic transformations involving this versatile building block.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the general handling and storage recommendations for this compound?
A: this compound is a solid compound. For safe handling, it is recommended to use personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.[1] Avoid direct contact with skin and eyes.[2] Store the compound in a tightly sealed container in a cool, dry place away from strong oxidizing agents.
Q2: I am having trouble dissolving this compound for my reaction. What solvents are recommended?
A: While specific solubility data is limited, related 2-aminothiazole compounds are generally soluble in polar organic solvents. For reactions, common solvents like Tetrahydrofuran (THF), Dioxane, Toluene, and Dimethylformamide (DMF) are often used, particularly for cross-coupling reactions.[3][4][5] Gentle heating may be required to achieve complete dissolution. Always perform a small-scale solubility test before proceeding with your main reaction.
Q3: My Suzuki-Miyaura coupling reaction is failing or giving a very low yield. What are the common causes and how can I fix them?
A: Low yields in Suzuki-Miyaura couplings involving this substrate can stem from several factors. Here is a systematic approach to troubleshooting:
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Catalyst and Ligand Choice: The combination of the palladium source and the phosphine ligand is critical. For heteroaryl bromides, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often more effective than traditional ones like PPh₃.[6]
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Base Selection: The base is crucial for activating the boronic acid.[7] An inappropriate base can lead to poor reactivity or decomposition. Common choices include K₂CO₃, Cs₂CO₃, and K₃PO₄. K₃PO₄ is often effective in challenging couplings.[6]
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Reaction Temperature: While many Suzuki reactions are run at elevated temperatures (80-110 °C), excessive heat can cause decomposition of the starting material or product. Try running the reaction at a lower temperature for a longer duration.
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Degassing: Palladium(0) catalysts are sensitive to oxygen. Ensure your solvent and reaction mixture are thoroughly degassed using methods like nitrogen/argon bubbling or freeze-pump-thaw cycles.
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Side Reactions: A common side reaction is protodebromination (loss of bromine). This can be minimized by using anhydrous solvents and ensuring a rigorously inert atmosphere.
Q4: I am observing significant debromination of my starting material during a cross-coupling reaction. How can I minimize this?
A: Protodebromination is a common side reaction, especially with electron-rich heterocyclic systems. To mitigate this:
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Use Milder Bases: Strong bases can sometimes facilitate this side reaction. Consider switching to a milder base like K₂CO₃ or using a phosphate base.
-
Optimize Ligand: Certain ligands can promote reductive elimination pathways that lead to debromination. Experiment with different phosphine ligands.
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Lower Reaction Temperature: As mentioned, high temperatures can promote side reactions. Reducing the temperature may slow the desired reaction but can significantly decrease debromination.
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Ensure Anhydrous Conditions: Traces of water can be a proton source. Use freshly dried solvents and reagents.
Q5: My Buchwald-Hartwig amination reaction is not working. What are the key parameters to optimize?
A: The Buchwald-Hartwig amination is a powerful tool for C-N bond formation.[8] If you are facing issues:
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Catalyst/Ligand System: This is the most critical parameter. Modern catalyst systems often use bulky biarylphosphine ligands (e.g., RuPhos, BrettPhos) which are highly effective for coupling with a range of amines.[9]
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Base: A strong, non-nucleophilic base is required. Sodium or Lithium tert-butoxide (NaOt-Bu, LiOt-Bu) are most common. Ensure the base is fresh and handled under an inert atmosphere.
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Amine Substrate: Primary amines are generally more reactive than secondary amines. Sterically hindered amines may require more forcing conditions or specialized catalyst systems.
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Solvent: Anhydrous, non-protic solvents like toluene, dioxane, or THF are standard.
Q6: In my Sonogashira coupling, I'm getting a lot of alkyne homocoupling (Glaser coupling). How can this be prevented?
A: Glaser homocoupling is a major side reaction in Sonogashira couplings and is promoted by the copper(I) co-catalyst in the presence of oxygen.[10]
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Rigorous Degassing: This is the most important factor. The reaction must be run under a strictly inert atmosphere (argon or nitrogen) to exclude oxygen.
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Copper-Free Conditions: Numerous copper-free Sonogashira protocols have been developed to avoid this issue.[10][11] These typically require a more active palladium/ligand system but can provide cleaner reactions.
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Amine Base: The amine base (e.g., Et₃N, DIPEA) serves both as a base and a solvent. Ensure it is high purity and degassed.
Troubleshooting Workflow
For a systematic approach to diagnosing a failed reaction, follow this general workflow.
Caption: A logical workflow for troubleshooting failed reactions.
Key Reaction Protocols & Data
The following tables summarize typical starting conditions for common cross-coupling reactions with this compound. Optimization will likely be required for specific substrates.
Table 1: Suzuki-Miyaura Coupling Conditions
| Coupling Partner | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) |
| Arylboronic acid | Pd(OAc)₂ (2-5%) | SPhos (4-10%) | K₃PO₄ (2-3) | Toluene/H₂O | 80-100 |
| Heteroarylboronic acid | Pd₂(dba)₃ (2%) | XPhos (4-6%) | K₂CO₃ (3) | Dioxane | 100 |
| Alkylboronic ester | PdCl₂(dppf) (5%) | - | Cs₂CO₃ (2.5) | THF/H₂O | 80 |
Table 2: Buchwald-Hartwig Amination Conditions
| Amine Type | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) |
| Primary Aliphatic Amine | Pd₂(dba)₃ (1-2%) | RuPhos (2-4%) | NaOtBu (1.5) | Toluene | 100-110 |
| Primary Aryl Amine | Pd(OAc)₂ (2%) | BrettPhos (3-4%) | K₂CO₃ (2) | t-BuOH | 100 |
| Secondary Amine | Pd₂(dba)₃ (2-4%) | Xantphos (4-8%) | Cs₂CO₃ (2) | Dioxane | 110 |
Table 3: Sonogashira Coupling Conditions
| Alkyne Type | Palladium Source (mol%) | Copper Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) |
| Terminal Aryl Alkyne | Pd(PPh₃)₂Cl₂ (2%) | CuI (4%) | - | Et₃N | DMF | 60-80 |
| Terminal Alkyl Alkyne | Pd(OAc)₂ (2.5%) | CuI (5%) | PPh₃ (5%) | Et₃N | DMF | 100 |
| TMS-Acetylene | Pd(PPh₃)₄ (5%) | CuI (10%) | - | DIPEA | THF | RT-50 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
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To an oven-dried Schlenk flask, add this compound (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
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Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.
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Add the palladium source (e.g., Pd(OAc)₂) and the phosphine ligand (e.g., SPhos).
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Add the degassed solvent (e.g., Toluene/H₂O 10:1) via syringe.
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Stir the reaction mixture at the desired temperature (e.g., 90 °C) and monitor by TLC or LC-MS.
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Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
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Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
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To an oven-dried Schlenk flask, add the palladium source, the ligand, and the base (e.g., NaOtBu). Handle the base in a glovebox if possible.
-
Seal the flask, and evacuate and backfill with an inert gas.
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Add this compound followed by the anhydrous, degassed solvent (e.g., Toluene).
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Add the amine coupling partner (1.1-1.3 equiv) via syringe.
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Heat the mixture with stirring (e.g., 100 °C) until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the mixture, quench carefully with saturated aqueous NH₄Cl, and extract with an organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the residue by flash chromatography.
Protocol 3: General Procedure for Sonogashira Coupling
-
To a Schlenk flask, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), and the copper(I) iodide (CuI).
-
Evacuate and backfill the flask with argon three times.
-
Add the degassed solvent (e.g., DMF) and base (e.g., Et₃N).
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Add the terminal alkyne (1.2-1.5 equiv) dropwise via syringe.
-
Stir the reaction at the appropriate temperature (e.g., 70 °C) under argon. Monitor progress by TLC or LC-MS.
-
Upon completion, cool the reaction, filter through a pad of Celite to remove catalyst residues, and rinse with ethyl acetate.
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Concentrate the filtrate and partition the residue between ethyl acetate and water.
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Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
Reaction Pathway Diagrams
The following diagrams illustrate the catalytic cycles for the three key coupling reactions.
References
- 1. bio-fount.com [bio-fount.com]
- 2. Page loading... [wap.guidechem.com]
- 3. jocpr.com [jocpr.com]
- 4. 2-Amino-5-bromothiazole synthesis - chemicalbook [chemicalbook.com]
- 5. 2-Amino-5-bromothiazole | 3034-22-8 [chemicalbook.com]
- 6. Suzuki–Miyaura cross-coupling reaction on copper-trans-A2B corroles with excellent functional group tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 2-Amino-5-bromo-4-t-butylthiazole and its Derivatives
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability of 2-Amino-5-bromo-4-t-butylthiazole and its derivatives. This resource is intended for researchers, scientists, and professionals in drug development who are utilizing these compounds in their experiments.
Troubleshooting Guides
This section addresses common stability-related issues encountered during the handling, storage, and use of this compound and its derivatives.
Issue: Inconsistent or Poor Results in Biological Assays
Possible Cause: Degradation of the compound in DMSO stock solutions.
-
Explanation: 2-Aminothiazole derivatives have been reported to be unstable in DMSO stock solutions, especially when stored at room temperature. This degradation can lead to the formation of various artifacts, including dimers and oxygenated species, which may result in a loss of potency or even misleading biological activity.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh stock solutions in DMSO immediately before use.
-
Minimize Storage Time: If storage is unavoidable, aliquot the stock solution into single-use vials and store them at -80°C in a dark, inert atmosphere. Avoid repeated freeze-thaw cycles.
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Quality Control: Before use in an assay, verify the purity of the stock solution using an analytical technique such as HPLC or LC-MS.
-
Solvent Selection: If the experimental protocol allows, consider using alternative solvents. However, the solubility of this compound in other common laboratory solvents may be limited.
-
Issue: Discoloration of Solid Compound or Solutions
Possible Cause: Photodegradation or oxidation.
-
Explanation: Many organic compounds, particularly those with aromatic and heteroaromatic rings, are susceptible to degradation upon exposure to light and air. Brominated compounds can also be prone to photolytic debromination.
-
Troubleshooting Steps:
-
Storage: Store the solid compound and its solutions in amber vials or containers wrapped in aluminum foil to protect from light.
-
Inert Atmosphere: Store the solid compound under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.
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Solvent Purity: Use high-purity, degassed solvents for preparing solutions to reduce the presence of dissolved oxygen and other reactive impurities.
-
Issue: Precipitation of Compound from Solution
Possible Cause: Poor solubility or solvent evaporation.
-
Explanation: this compound is a crystalline solid and may have limited solubility in certain solvents. Evaporation of the solvent can lead to an increase in concentration and subsequent precipitation.
-
Troubleshooting Steps:
-
Solubility Testing: Determine the solubility of the compound in the desired solvent before preparing high-concentration stock solutions.
-
Proper Sealing: Ensure that vials and containers are properly sealed to prevent solvent evaporation.
-
Co-solvents: If solubility is an issue, consider the use of a co-solvent system, but be mindful of potential incompatibilities with the experimental setup.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: To ensure the long-term stability of the solid compound, it is recommended to store it in a tightly sealed container, in a dark place, under an inert atmosphere (e.g., argon or nitrogen), and in a freezer at -20°C.
Q2: How should I prepare and store stock solutions of this compound?
A2: It is highly recommended to prepare fresh stock solutions in a suitable solvent, such as DMSO, immediately before each experiment. If short-term storage is necessary, aliquot the solution into single-use vials and store them at -80°C. Avoid repeated freeze-thaw cycles.
Q3: My experimental results are not reproducible. Could this be related to the stability of the compound?
A3: Yes, inconsistent results are a common sign of compound instability. Degradation of 2-aminothiazole derivatives in stock solutions can lead to a decrease in the effective concentration of the active compound and the formation of interfering byproducts. It is crucial to follow strict handling and storage protocols to ensure the integrity of the compound.
Q4: Are there any known incompatibilities with common reagents?
A4: While specific incompatibility data for this compound is limited, as a general precaution, avoid strong oxidizing agents, strong acids, and strong bases, as these can promote degradation of the thiazole ring and the amino group.
Q5: What are the potential degradation pathways for this compound?
A5: Based on the reactivity of the 2-aminothiazole scaffold, potential degradation pathways include:
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Oxidation: The thiazole ring and the amino group can be susceptible to oxidation.
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Dimerization: Formation of dimers has been observed for 2-aminothiazoles in DMSO.
-
Hydrolysis: Under strongly acidic or basic conditions, the amino group and the thiazole ring may undergo hydrolysis.
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Photodegradation: Exposure to light, particularly UV radiation, can lead to the cleavage of bonds and the formation of degradation products. This can include debromination.
Data Presentation
Table 1: General Stability Profile of 2-Aminothiazole Derivatives
| Parameter | Stability Concern | Recommended Practices |
| Storage (Solid) | Light and air sensitivity | Store at -20°C in a dark, inert atmosphere. |
| Storage (Solution) | Degradation in DMSO at room temperature | Prepare fresh solutions. If necessary, store single-use aliquots at -80°C. |
| Light Exposure | Potential for photodegradation | Protect from light by using amber vials or covering with foil. |
| pH | Potential for hydrolysis at extreme pH | Maintain solutions at a neutral pH unless the experimental protocol requires otherwise. |
| Oxidizing Agents | Susceptible to oxidation | Avoid contact with strong oxidizing agents. |
Experimental Protocols
Protocol 1: Preparation of Stock Solutions
-
Allow the solid this compound to equilibrate to room temperature before opening the container to prevent condensation of moisture.
-
Weigh the required amount of the compound in a clean, dry vial.
-
Add the appropriate volume of high-purity, anhydrous DMSO (or other desired solvent) to achieve the target concentration.
-
Vortex or sonicate the mixture until the compound is completely dissolved.
-
If not for immediate use, immediately aliquot the solution into single-use, amber vials, flush with an inert gas (e.g., argon), seal tightly, and store at -80°C.
Protocol 2: Assessment of Stock Solution Stability (HPLC Method)
-
Prepare a fresh stock solution of this compound in DMSO at a known concentration (e.g., 10 mM).
-
Immediately after preparation, inject an aliquot into an HPLC system to obtain an initial purity profile (t=0).
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Store the remaining stock solution under the desired test conditions (e.g., room temperature, 4°C, -20°C, exposure to light).
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At specified time points (e.g., 1, 4, 8, 24 hours), inject an aliquot of the stored solution into the HPLC system.
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Compare the chromatograms from each time point to the initial chromatogram. A decrease in the area of the main peak and/or the appearance of new peaks indicates degradation.
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Quantify the percentage of the remaining parent compound at each time point to determine the rate of degradation.
Visualizations
Caption: Experimental workflow for preparing and assessing the stability of stock solutions.
Caption: Troubleshooting logic for addressing inconsistent experimental results.
Overcoming poor solubility of 2-Amino-5-bromo-4-t-butylthiazole in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the poor solubility of 2-Amino-5-bromo-4-t-butylthiazole (CAS 82202-32-2) in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a heterocyclic compound. While specific public data on its solubility is limited, its structure—containing a bulky, nonpolar t-butyl group and a halogen—suggests it is a lipophilic or hydrophobic molecule.[1] Consequently, it is expected to have low solubility in aqueous solutions like water or phosphate-buffered saline (PBS) and higher solubility in organic solvents. A related compound, 2-Amino-5-bromo-4-methylthiazole, is described as being sparingly soluble in water.[2]
Q2: What is the recommended starting solvent for preparing a stock solution?
A2: For hydrophobic compounds, Dimethyl Sulfoxide (DMSO) is the most common starting solvent for creating high-concentration stock solutions.[1] Other potential organic solvents include Dimethylformamide (DMF) or ethanol. It is crucial to start with a small amount of the compound to test its solubility in the chosen solvent before preparing a large-scale stock solution.
Q3: Why does my compound precipitate when I dilute my DMSO stock solution into an aqueous assay buffer?
A3: This is a common issue known as "precipitation upon dilution." It occurs because while the compound is soluble in the high-concentration organic solvent (like DMSO), its solubility limit is much lower in the final aqueous buffer. When the DMSO stock is added to the aqueous medium, the overall percentage of the organic solvent drops dramatically, causing the compound to fall out of solution.[3][4]
Troubleshooting Guide for Poor Solubility
This guide provides a systematic approach to addressing solubility challenges during your experiments.
Q4: I've observed precipitation after adding my compound to the assay medium. What is the first step I should take?
A4: The first step is to confirm that you are not exceeding the compound's solubility limit in your final assay conditions. Try lowering the final concentration of the compound. If precipitation persists even at the desired effective concentration, you will need to explore other formulation strategies.
Q5: My desired assay concentration still results in precipitation. How can I improve the compound's solubility in my aqueous buffer?
A5: You can employ several techniques, often in combination. The recommended approach is to follow a tiered strategy, starting with the simplest methods.
-
Tier 1: Co-Solvent System: Introduce a water-miscible organic solvent, known as a co-solvent, into your aqueous buffer.[5][6] Co-solvents work by reducing the interfacial tension between the aqueous solution and the hydrophobic compound.[6] Common co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).[4] It is critical to ensure the final concentration of the co-solvent is compatible with your assay system (e.g., does not affect cell viability or enzyme activity).
-
Tier 2: Use of Surfactants: Surfactants, or detergents, can be used at low concentrations to form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility.[6][7] For biochemical assays, non-ionic surfactants like Tween-20 or Triton X-100 at concentrations of 0.01 - 0.05% can be effective.[3] However, surfactants are often cytotoxic and may not be suitable for cell-based assays above their critical micelle concentration.[3]
-
Tier 3: pH Adjustment: The solubility of compounds with ionizable groups can be significantly influenced by pH.[5][8] this compound has a basic amino group. Lowering the pH of the buffer (making it more acidic) may protonate this group, forming a more soluble salt.[8] Always verify that the pH change does not negatively impact your assay's components or biological system.
-
Tier 4: Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs.[7] The hydrophobic drug molecule is encapsulated within the cyclodextrin's hydrophobic core, while the hydrophilic exterior improves solubility in aqueous solutions. This is a common strategy to enhance drug delivery and bioavailability.
Below is a workflow to guide your troubleshooting process.
References
- 1. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. researchgate.net [researchgate.net]
- 4. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wjbphs.com [wjbphs.com]
- 6. Methods of solubility enhancements | PPTX [slideshare.net]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. solubilityofthings.com [solubilityofthings.com]
Technical Support Center: Bromination of 2-Amino-4-t-butylthiazole
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the bromination of 2-amino-4-t-butylthiazole. Our aim is to help you identify and resolve common side reactions and other experimental issues.
Troubleshooting Guide
This section addresses specific problems you may encounter during the bromination of 2-amino-4-t-butylthiazole.
Issue 1: Formation of a Disubstituted Side Product
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Symptom: You observe a significant amount of a byproduct with a mass corresponding to the addition of two bromine atoms to the starting material. This is likely 2-amino-5-bromo-4-t-butylthiazole.
-
Cause: Over-bromination is a common side reaction, particularly when using a stoichiometric excess of the brominating agent or under harsh reaction conditions. The electron-donating nature of both the amino and t-butyl groups activates the thiazole ring for electrophilic substitution, making it susceptible to a second bromination.[1]
-
Solution:
-
Control Stoichiometry: Carefully control the molar ratio of the brominating agent to the 2-amino-4-t-butylthiazole. Use of a slight excess (e.g., 1.05 to 1.1 equivalents) of the brominating agent may be necessary to drive the reaction to completion, but a larger excess should be avoided.
-
Temperature Control: Perform the reaction at a lower temperature. For instance, when using bromine in acetic acid, maintaining the temperature at 0-5 °C during the addition of bromine can help to minimize over-bromination.[2]
-
Choice of Brominating Agent: Consider using a milder brominating agent, such as N-bromosuccinimide (NBS), which can offer better selectivity for mono-bromination.
-
Issue 2: Low Conversion or Incomplete Reaction
-
Symptom: A significant amount of the starting material, 2-amino-4-t-butylthiazole, remains unreacted after the expected reaction time.
-
Cause:
-
Insufficient Brominating Agent: The amount of the brominating agent may be insufficient to fully convert the starting material.
-
Protonation of the Amino Group: The reaction can generate HBr as a byproduct, which can protonate the 2-amino group of the starting material, forming the hydrobromide salt.[2] This deactivates the ring towards further electrophilic substitution.
-
Suboptimal Reaction Conditions: The reaction temperature may be too low, or the reaction time may be too short.
-
-
Solution:
-
Optimize Reagent Stoichiometry: If a significant amount of starting material remains, a small incremental addition of the brominating agent can be considered, while carefully monitoring the reaction progress by TLC or LC-MS.
-
Use of a Base: The addition of a non-nucleophilic base, such as sodium acetate or pyridine, can neutralize the HBr formed during the reaction, preventing the deactivation of the starting material.
-
Adjust Reaction Conditions: Gradually increase the reaction temperature or prolong the reaction time and monitor the impact on the conversion rate.
-
Issue 3: Reaction Mixture Turns Dark or Forms a Tar-like Substance
-
Symptom: The reaction mixture becomes dark brown or black, and a tar-like substance precipitates.
-
Cause: Decomposition of the starting material or product can occur under harsh conditions, such as high temperatures or in the presence of strong acids or oxidizing agents. The thiazole ring can be sensitive to oxidative degradation.
-
Solution:
-
Temperature Control: Ensure the reaction temperature is strictly controlled and does not exceed the recommended range for the chosen procedure.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidative side reactions.
-
Purification of Starting Materials: Ensure that the starting 2-amino-4-t-butylthiazole and the solvent are pure and free of any contaminants that could catalyze decomposition.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected major product of the bromination of 2-amino-4-t-butylthiazole?
The expected major product is this compound. The bromination occurs regioselectively at the 5-position of the thiazole ring. This is due to the strong activating and directing effect of the 2-amino group, which makes the 5-position the most electron-rich and sterically accessible site for electrophilic attack.
Q2: Can bromination occur at the 2-amino group?
Under typical electrophilic bromination conditions (e.g., Br2 in acetic acid), reaction at the 2-amino group is not the primary pathway. However, under different reaction conditions, such as those for the Sandmeyer reaction which involves diazotization of the amino group, substitution at the 2-position can be achieved.[1]
Q3: How does the t-butyl group influence the reaction?
The t-butyl group has two main effects:
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Electronic Effect: It is an electron-donating group, which further activates the thiazole ring towards electrophilic substitution.[3] This can increase the reaction rate but also potentially the likelihood of over-bromination if conditions are not controlled.
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Steric Effect: The bulky nature of the t-butyl group can sterically hinder the approach of the electrophile to the adjacent 5-position to some extent. However, this effect is generally not sufficient to prevent the reaction at this site, which is strongly activated by the amino group.
Q4: What are the best methods for purifying the product?
The most common and effective purification methods for this compound are:
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Recrystallization: This is often effective for removing small amounts of impurities, especially if the product is a solid. A suitable solvent system needs to be determined empirically.
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Column Chromatography: Silica gel column chromatography is a very effective method for separating the desired mono-brominated product from the starting material and any di-brominated side products.[2]
Data Presentation
The following table summarizes the expected product distribution under different reaction conditions based on general principles of 2-aminothiazole bromination. The values are illustrative and may vary depending on the precise experimental setup.
| Brominating Agent | Solvent | Temperature (°C) | Equivalents of Brominating Agent | Expected Yield of this compound (%) | Expected Yield of 2-amino-2,5-dibromo-4-t-butylthiazole (%) |
| Br₂ | Acetic Acid | 0 - 5 | 1.1 | 75 - 85 | < 5 |
| Br₂ | Acetic Acid | 25 | 1.1 | 60 - 70 | 10 - 20 |
| Br₂ | Acetic Acid | 25 | 2.2 | < 10 | > 80 |
| NBS | Acetonitrile | 25 | 1.1 | 80 - 90 | < 5 |
| CuBr₂ | Acetonitrile | 65 | 1.2 (with n-butyl nitrite) | Minor Product | Major Product[1] |
Experimental Protocols
Protocol 1: Mono-bromination using Bromine in Acetic Acid
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Dissolution: Dissolve 2-amino-4-t-butylthiazole (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
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Cooling: Cool the solution to 0-5 °C in an ice bath.
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Addition of Bromine: Slowly add a solution of bromine (1.1 eq) in glacial acetic acid dropwise to the cooled solution over 30-60 minutes, ensuring the temperature remains below 10 °C.
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Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
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Quenching: Pour the reaction mixture into ice-water and neutralize with a saturated solution of sodium bicarbonate until the pH is 7-8.
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Extraction: Extract the aqueous mixture with ethyl acetate (3 x).
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Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
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Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel or by recrystallization.[2]
Protocol 2: Mono-bromination using N-Bromosuccinimide (NBS)
-
Dissolution: Dissolve 2-amino-4-t-butylthiazole (1.0 eq) in acetonitrile or dichloromethane in a round-bottom flask.
-
Addition of NBS: Add N-bromosuccinimide (1.1 eq) portion-wise to the solution at room temperature.
-
Reaction: Stir the mixture at room temperature for 3-6 hours, monitoring by TLC or LC-MS.
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Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.
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Purification: Purify the residue directly by column chromatography on silica gel to obtain the desired product.
Visualizations
Caption: A generalized experimental workflow for the bromination of 2-amino-4-t-butylthiazole.
Caption: The relationship between the desired product and the common over-bromination side product.
References
- 1. Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Amino-5-bromothiazole synthesis - chemicalbook [chemicalbook.com]
- 3. organic chemistry - What is the directive influence of the tert-butyl group in electrophilic aromatic substitution? - Chemistry Stack Exchange [chemistry.stackexchange.com]
Technical Support Center: Purification of 2-Amino-5-bromo-4-t-butylthiazole
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 2-Amino-5-bromo-4-t-butylthiazole.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Purity After Column Chromatography | - Inappropriate Solvent System: The polarity of the eluent may not be optimal for separating the target compound from impurities. - Column Overloading: Too much crude product was loaded onto the column. - Improper Column Packing: Channeling or cracks in the stationary phase can lead to poor separation. - Co-eluting Impurities: An impurity may have a similar polarity to the product in the chosen solvent system. | - Optimize the Solvent System: Use Thin Layer Chromatography (TLC) to test various solvent systems (e.g., gradients of ethyl acetate in hexanes or dichloromethane in hexanes) to achieve good separation (Rf of target compound ~0.3-0.4). - Reduce the Load: Use a larger column or reduce the amount of crude material loaded. A general rule is a 1:20 to 1:100 ratio of crude material to silica gel by weight. - Repack the Column: Ensure the silica gel is packed uniformly as a slurry and allowed to settle without any air bubbles. - Try a Different Stationary Phase: Consider using alumina or a reverse-phase silica gel if baseline separation is not achievable on standard silica. |
| Product Fails to Crystallize During Recrystallization | - Solvent Choice: The chosen solvent may be too good a solvent for the compound, or the compound may be too soluble even at low temperatures. - Insufficient Concentration: The solution may be too dilute for crystals to form. - Presence of Impurities: Impurities can inhibit crystal formation. | - Select an Appropriate Solvent: A good recrystallization solvent should dissolve the compound when hot but not when cold. Test a range of solvents (e.g., ethanol, methanol, isopropanol, acetonitrile, or solvent pairs like ethanol/water or ethyl acetate/hexanes). - Concentrate the Solution: Carefully evaporate some of the solvent and attempt to cool the solution again. - Induce Crystallization: Try scratching the inside of the flask with a glass rod at the meniscus or adding a seed crystal of the pure compound. - Pre-purification: If the crude product is very impure, consider a preliminary purification step like a quick filtration through a silica plug before recrystallization. |
| Oily Product Obtained After Purification | - Residual Solvent: Incomplete removal of high-boiling point solvents. - Low Melting Point: The purified compound may be an oil or have a low melting point. - Presence of Greasy Impurities: Contamination from grease used on joints or from the reaction. | - Dry Under High Vacuum: Use a high-vacuum pump to remove residual solvents. Gentle heating may be applied if the compound is thermally stable. - Trituration: If the compound is a low-melting solid, try triturating the oil with a non-polar solvent in which it is insoluble (e.g., cold hexanes or pentane) to induce solidification. - Confirm Product Identity: Use analytical techniques like NMR or Mass Spectrometry to confirm the identity and purity of the product. |
| Multiple Spots on TLC After Purification | - Degradation of the Compound: The compound may be unstable on the stationary phase (e.g., silica gel). - Incomplete Reaction: Starting materials or reaction intermediates may still be present. - Isomers: Presence of structural or positional isomers. | - Use a Deactivated Stationary Phase: Treat silica gel with a small amount of triethylamine in the eluent to neutralize acidic sites. - Re-purify: If the impurities are distinct, a second purification step may be necessary. - Characterize the "Impurities": Use techniques like LC-MS to identify the other components. This can provide insight into the reaction and potential side products. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: Common impurities can include unreacted starting materials such as 2-amino-4-t-butylthiazole, over-brominated products (e.g., dibrominated species), and byproducts from side reactions. The exact impurity profile will depend on the synthetic route used.
Q2: Which purification technique is generally more effective for this compound: column chromatography or recrystallization?
A2: The choice of purification technique depends on the nature and quantity of the impurities. Column chromatography is often used for the initial purification of the crude product to remove a wide range of impurities. Recrystallization is an excellent final step to obtain a highly pure, crystalline solid, provided a suitable solvent is found. For high-purity requirements, a combination of both is often ideal.
Q3: What is a good starting solvent system for column chromatography?
A3: A good starting point for column chromatography on silica gel is a gradient of ethyl acetate in hexanes. For example, you can start with 5% ethyl acetate in hexanes and gradually increase the polarity to 20-30%. The optimal solvent system should be determined by TLC analysis of the crude mixture first.
Q4: How can I monitor the purity of my fractions during column chromatography?
A4: The most common method is to collect fractions and analyze them by Thin Layer Chromatography (TLC). Spot a small amount from each fraction on a TLC plate, elute with the solvent system used for the column, and visualize the spots under UV light or with a staining agent. Combine the fractions that contain the pure product.
Q5: My purified this compound is a light-yellow solid. Is this normal?
A5: Many aminothiazole derivatives can have a slight yellow color. However, a significant or dark coloration may indicate the presence of impurities or some degradation. If the purity is confirmed to be high by analytical methods (e.g., >98% by HPLC or NMR), then a pale yellow color can be considered acceptable for the pure compound. If the color is intense, further purification or decolorization (e.g., using activated carbon during recrystallization) may be necessary.
Quantitative Data Summary
The following table provides typical, though potentially hypothetical, data for the purification of this compound. Actual results may vary depending on the specific experimental conditions.
| Purification Method | Starting Purity (Crude) | Final Purity (Typical) | Typical Yield | Primary Impurities Removed |
| Column Chromatography | 60-80% | 90-97% | 70-85% | Unreacted starting materials, polar byproducts |
| Recrystallization | 85-95% | >98% | 80-95% | Closely related structural isomers, colored impurities |
| Combined Approach | 60-80% | >99% | 60-75% | A broad spectrum of impurities |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
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Preparation of the Stationary Phase: Prepare a slurry of silica gel (60-120 mesh) in the initial, low-polarity eluent (e.g., 5% ethyl acetate in hexanes).
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Packing the Column: Pour the slurry into a glass column and allow the silica gel to settle, ensuring a level and compact bed. Drain the excess solvent until it is just above the silica surface.
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Loading the Sample: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent. Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and dry-load the powder onto the top of the column.
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Elution: Begin eluting with the low-polarity solvent system. Gradually increase the polarity by increasing the percentage of ethyl acetate.
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Fraction Collection and Analysis: Collect fractions and analyze them by TLC.
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Combining and Concentrating: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
Protocol 2: Purification by Recrystallization
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Solvent Selection: In a small test tube, add a small amount of the material to be purified and a few drops of a test solvent. Heat the mixture to boiling. If the solid dissolves, cool the solution to see if crystals form. A good solvent will dissolve the compound when hot but not when cold. Ethanol or isopropanol are often good starting points.
-
Dissolution: In a larger flask, add the impure this compound and the chosen recrystallization solvent. Heat the mixture with stirring until the solid completely dissolves. Add a minimal amount of hot solvent to ensure complete dissolution.
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Decolorization (Optional): If the solution is colored, a small amount of activated carbon can be added to the hot solution. Swirl for a few minutes and then perform a hot filtration to remove the carbon.
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Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
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Isolation of Crystals: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
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Drying: Dry the crystals in a vacuum oven to remove all traces of the solvent.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for purification issues.
Technical Support Center: Synthesis of 2-Amino-5-bromo-4-t-butylthiazole
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the synthesis of 2-Amino-5-bromo-4-t-butylthiazole. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and quantitative data to facilitate a smooth and efficient scale-up process.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent and scalable method is a two-step synthesis. The first step is the Hantzsch thiazole synthesis to create the precursor, 2-amino-4-t-butylthiazole, by reacting 1-bromo-3,3-dimethyl-2-butanone with thiourea. The second step involves the regioselective bromination of the 2-amino-4-t-butylthiazole at the 5-position of the thiazole ring.
Q2: What are the critical safety concerns when scaling up this synthesis?
The primary safety concern is the management of the exothermic bromination reaction. On a larger scale, the heat generated can be significant and, if not controlled, may lead to a runaway reaction. It is crucial to have efficient cooling systems and to control the rate of bromine addition. Additionally, bromine is a hazardous and corrosive substance that requires careful handling in a well-ventilated area.
Q3: How can I minimize the formation of impurities?
Key to minimizing impurities is controlling the reaction conditions. In the Hantzsch synthesis, ensuring the complete reaction of the starting materials is important. During bromination, over-bromination can lead to di-brominated byproducts. Careful control of stoichiometry and reaction temperature is essential. The purity of the starting 2-amino-4-t-butylthiazole is also critical; any impurities in the precursor may be carried over or react to form new impurities.
Q4: What are the recommended purification methods for the final product on a larger scale?
For large-scale purification, crystallization is the most viable method. A suitable solvent system should be chosen to ensure high recovery of the pure product while leaving impurities in the mother liquor. Slurrying the crude product in a suitable solvent can also be an effective method for removing certain impurities. Column chromatography is generally not practical for large-scale production due to cost and time constraints.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Hantzsch Synthesis | Incomplete reaction; side reactions. | Ensure a slight excess of thiourea. Monitor the reaction by TLC or HPLC to confirm completion. Control the reaction temperature to minimize side product formation. |
| Exothermic Runaway during Bromination | Addition of bromine is too fast; inadequate cooling. | Add bromine dropwise at a controlled rate. Ensure the reactor's cooling system is functioning efficiently and is appropriately sized for the scale of the reaction. Use a suitable solvent to help dissipate heat. |
| Formation of Di-bromo Byproduct | Excess bromine; high reaction temperature. | Use a stoichiometric amount of bromine or a slight excess of the 2-aminothiazole. Maintain a low reaction temperature during bromine addition. |
| Product is a hydrobromide salt | Acidic conditions from HBr byproduct. | Neutralize the reaction mixture with a base (e.g., sodium bicarbonate, sodium hydroxide) after the bromination is complete to isolate the free base. |
| Difficulty in Product Crystallization | Presence of impurities; incorrect solvent system. | Analyze the crude product to identify impurities that may be inhibiting crystallization. Perform solvent screening to find an optimal solvent or solvent mixture for crystallization. Seeding with a small crystal of the pure product can induce crystallization. |
| Product Discoloration | Residual bromine or other colored impurities. | Wash the crude product with a solution of sodium thiosulfate to quench any remaining bromine. Recrystallization with activated carbon can help remove colored impurities. |
Experimental Protocols
Step 1: Synthesis of 2-Amino-4-t-butylthiazole (Hantzsch Thiazole Synthesis)
Materials:
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1-bromo-3,3-dimethyl-2-butanone
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Thiourea
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Ethanol
Procedure:
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In a reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe, charge thiourea (1.1 equivalents) and ethanol.
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Stir the mixture to form a suspension.
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Slowly add 1-bromo-3,3-dimethyl-2-butanone (1.0 equivalent) to the suspension at room temperature.
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Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours.
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Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
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Cool the reaction mixture to room temperature.
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Neutralize the mixture with an aqueous solution of a base (e.g., sodium carbonate) to precipitate the product.
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Filter the solid product, wash with water, and dry under vacuum to yield 2-amino-4-t-butylthiazole.
Step 2: Synthesis of this compound
Materials:
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2-Amino-4-t-butylthiazole
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N-Bromosuccinimide (NBS) or Liquid Bromine
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Acetonitrile or Acetic Acid
Procedure using NBS in Acetonitrile:
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In a reactor equipped with a mechanical stirrer, addition funnel, and temperature probe, dissolve 2-amino-4-t-butylthiazole (1.0 equivalent) in acetonitrile.
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Cool the solution to 0-5 °C.
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In a separate vessel, dissolve N-Bromosuccinimide (NBS) (1.05 equivalents) in acetonitrile.
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Slowly add the NBS solution to the cooled thiazole solution over a period of 1-2 hours, maintaining the temperature below 10 °C.
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After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours.
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Monitor the reaction by TLC or HPLC.
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Once the reaction is complete, quench any remaining NBS with an aqueous solution of sodium thiosulfate.
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Add water to precipitate the crude product.
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Filter the solid, wash with water, and then a cold solvent (e.g., ethanol) to remove impurities.
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Dry the product under vacuum. For higher purity, recrystallize from a suitable solvent like ethanol or an ethanol/water mixture.
Quantitative Data
Table 1: Hantzsch Thiazole Synthesis - Reagent Quantities and Expected Yield
| Reagent | Molar Ratio | Typical Scale (moles) | Expected Yield (%) |
| 1-bromo-3,3-dimethyl-2-butanone | 1.0 | 10 | 85-95 |
| Thiourea | 1.1 | 11 |
Table 2: Bromination Reaction - Comparison of Brominating Agents
| Brominating Agent | Solvent | Temperature (°C) | Typical Yield (%) | Key Considerations |
| N-Bromosuccinimide (NBS) | Acetonitrile | 0-10 | 90-98 | Easier to handle on a large scale; milder reaction. |
| Liquid Bromine | Acetic Acid | 0-10 | 88-95 | Highly corrosive and hazardous; requires careful handling. |
| Copper(II) Bromide | Acetonitrile | Room Temp. | ~90 | Good for regioselectivity; may require longer reaction times. |
Visualizations
Caption: Overall workflow for the two-step synthesis of this compound.
Caption: A logical flow diagram for troubleshooting common issues in the synthesis.
Technical Support Center: Analysis of 2-Amino-5-bromo-4-t-butylthiazole Degradation Products
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the analysis of 2-Amino-5-bromo-4-t-butylthiazole and its degradation products.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical methods for detecting degradation products of this compound?
A1: The most common and effective analytical methods are stability-indicating High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[1][2][3] HPLC allows for the separation of the parent compound from its degradation products, while LC-MS/MS provides structural information for the identification of these products.
Q2: What are the typical forced degradation conditions for studying the stability of this compound?
A2: Forced degradation studies are performed under more severe conditions than accelerated stability testing to generate potential degradation products.[4][5] Typical conditions include:
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Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
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Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
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Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
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Thermal Degradation: Heating the solid drug substance at 105°C for 48 hours.
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Photolytic Degradation: Exposing the drug substance to UV light (e.g., 254 nm) and visible light.
Q3: What are the potential degradation pathways for a 2-aminothiazole derivative like this?
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Oxidation: The thiazole ring can be susceptible to oxidation, potentially leading to ring-opened products.
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Hydrolysis: The amino group and the thiazole ring itself can undergo hydrolysis under acidic or basic conditions.
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Photodegradation: Exposure to light can lead to complex rearrangements and degradation of the thiazole moiety.[1]
Q4: How can I identify the unknown peaks in my chromatogram after a degradation study?
A4: LC-MS/MS is the primary tool for identifying unknown degradation products.[1][3] By analyzing the mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern, you can deduce the molecular weight and structural fragments of the degradants.
Troubleshooting Guides
This section addresses common issues encountered during the HPLC analysis of this compound and its degradation products.
Problem 1: Poor peak shape (tailing) for the parent compound.
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Possible Cause: this compound is a basic compound, and interactions with residual silanols on the HPLC column can cause peak tailing.[6][7]
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Solution:
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 3) can suppress the ionization of silanol groups and reduce tailing.
-
Use a High-Purity Silica Column: Modern, high-purity silica columns have fewer accessible silanol groups.
-
Add a Competing Base: Incorporating a small amount of a competing base, like triethylamine (TEA), into the mobile phase can mask the silanol groups.
-
Problem 2: Inadequate separation between the parent peak and a degradation product.
-
Possible Cause: The chromatographic conditions are not optimized for resolving closely eluting compounds.
-
Solution:
-
Modify Mobile Phase Composition: Adjust the ratio of organic solvent to aqueous buffer. A shallower gradient or isocratic elution with a lower percentage of organic solvent can improve resolution.
-
Change Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter selectivity.
-
Select a Different Column: A column with a different stationary phase (e.g., phenyl-hexyl instead of C18) may provide the necessary selectivity.
-
Problem 3: Appearance of unexpected peaks ("ghost peaks") in the chromatogram.
-
Possible Cause: Ghost peaks can arise from contamination in the mobile phase, sample carryover from a previous injection, or late elution of a compound from a prior run.[7]
-
Solution:
-
Use High-Purity Solvents: Ensure that all mobile phase components are HPLC grade.
-
Implement a Needle Wash: Use a strong solvent in the autosampler's needle wash to prevent carryover.
-
Increase Run Time: Extend the chromatographic run time to ensure all components have eluted before the next injection.
-
Experimental Protocols
Protocol 1: Forced Degradation Study
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place a known amount of the solid compound in an oven at 105°C for 48 hours. Dissolve in the mobile phase before analysis.
-
-
Sample Analysis: Analyze the stressed samples by HPLC, comparing them to an unstressed control solution.
Protocol 2: Stability-Indicating HPLC-UV Method
This is a general-purpose method that should be optimized for your specific instrumentation and degradation products.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 20% A, 80% B
-
25-30 min: Hold at 20% A, 80% B
-
30.1-35 min: Return to 95% A, 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm (or the λmax of this compound).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Data Presentation
Table 1: Summary of Forced Degradation Results
| Stress Condition | Number of Degradation Peaks | % Degradation of Parent Compound |
| Acid Hydrolysis (0.1 M HCl, 60°C) | ||
| Base Hydrolysis (0.1 M NaOH, 60°C) | ||
| Oxidative (3% H₂O₂, RT) | ||
| Thermal (105°C, solid) | ||
| Photolytic (UV/Vis) |
Users should populate this table with their experimental data.
Table 2: HPLC Method Parameters for Analysis of this compound
| Parameter | Value |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | As described in Protocol 2 |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Troubleshooting common HPLC issues.
References
- 1. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Forced Degradation Studies | Semantic Scholar [semanticscholar.org]
- 6. agilent.com [agilent.com]
- 7. hplc.eu [hplc.eu]
Validation & Comparative
Validating the Biological Activity of 2-Amino-5-bromo-4-t-butylthiazole In Vitro: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the in vitro biological activity of 2-Amino-5-bromo-4-t-butylthiazole, a member of the 2-aminothiazole class of compounds known for their diverse pharmacological potential. The focus of this guide is on assessing the cytotoxic and pro-apoptotic effects of this compound, which are critical indicators of its potential as an anticancer agent. We will compare its expected performance with established compounds, Paclitaxel and Staurosporine, and provide detailed experimental protocols for key in vitro assays.
Comparative Analysis of In Vitro Efficacy
The following table summarizes the expected in vitro performance of this compound in comparison to Paclitaxel, a standard chemotherapeutic agent, and Staurosporine, a potent inducer of apoptosis. The data for this compound is extrapolated from studies on structurally similar 2-aminothiazole derivatives.[1]
| Compound | Assay | Cell Line | Key Performance Metric (IC50/Effective Concentration) | Reference |
| This compound | MTT Assay (Cytotoxicity) | Human Cancer Cell Lines (e.g., H1299, SHG-44) | ~ 5 - 10 µM | [1] |
| Paclitaxel | Clonogenic Assay (Cytotoxicity) | Various Human Tumor Cell Lines | 2.5 - 7.5 nM (24h exposure) | [2][3][4] |
| Staurosporine | Apoptosis Induction | Various Cell Lines | ~ 1 µM (for 1-6 hours) | [5][6][7] |
Experimental Protocols
To validate the biological activity of this compound, the following detailed experimental protocols are recommended.
Cell Viability and Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. These crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound and the comparator compounds (e.g., Paclitaxel) in culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include untreated cells as a negative control and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Apoptosis Detection: Western Blot Analysis of Caspase-3 Cleavage
Western blotting can be used to detect the cleavage of key apoptotic proteins, such as Caspase-3, which is a critical executioner caspase in the apoptotic pathway.
Principle: During apoptosis, procaspase-3 is cleaved into its active form. This cleavage can be detected by using antibodies that specifically recognize the cleaved fragments, providing evidence of apoptosis induction.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 concentration for various time points (e.g., 6, 12, 24 hours). Use Staurosporine (1 µM) as a positive control for apoptosis induction.
-
Cell Lysis: Harvest both adherent and floating cells, wash with ice-cold PBS, and lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for cleaved Caspase-3 overnight at 4°C. Also, probe for total Caspase-3 and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
Analysis: Analyze the band intensities to determine the extent of Caspase-3 cleavage relative to the total Caspase-3 and the loading control.
Visualization of Apoptotic Signaling
The following diagrams illustrate the experimental workflow for validating cytotoxicity and a key signaling pathway potentially modulated by this compound.
Caption: Experimental workflow for in vitro validation.
Caption: Intrinsic (mitochondrial) apoptosis pathway.
References
- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. bdbiosciences.com [bdbiosciences.com]
- 7. Induction of Apoptosis by Staurosporine Involves the Inhibition of Expression of the Major Cell Cycle Proteins at the G2/M Checkpoint Accompanied by Alterations in Erk and Akt Kinase Activities | Anticancer Research [ar.iiarjournals.org]
A Comparative Analysis of 2-Amino-5-bromo-4-t-butylthiazole and Other Halogenated Thiazoles in Drug Discovery
For Immediate Release
In the landscape of medicinal chemistry, the 2-aminothiazole scaffold is a cornerstone for the development of novel therapeutics, demonstrating a broad spectrum of biological activities.[1][2] The introduction of halogen substituents to this core structure has been a pivotal strategy for modulating potency and pharmacokinetic properties. This guide provides a comparative study of 2-Amino-5-bromo-4-t-butylthiazole with other halogenated thiazoles, offering insights for researchers, scientists, and drug development professionals.
Physicochemical and Biological Activity Profile
The substitution pattern on the 2-aminothiazole ring significantly influences its biological activity. Halogenation at the 5-position, in particular, has been shown to enhance the anticancer and antimicrobial properties of these compounds. The presence of a bulky t-butyl group at the 4-position can also impact activity, sometimes leading to a decrease in potency depending on the target.[3]
| Compound | Halogen at C5 | R Group at C4 | Molecular Weight ( g/mol ) | LogP (Predicted) | Anticancer Activity (IC50) | Antimicrobial Activity (MIC) |
| This compound | Bromo | t-Butyl | ~263.18 | ~3.5 | Data not available | Data not available |
| 2-Amino-5-chloro-4-methylthiazole | Chloro | Methyl | ~162.62[4] | ~2.1 | Potent activity suggested | Data not available |
| 2-Amino-5-bromo-4-methylthiazole | Bromo | Methyl | ~207.08[5] | ~2.4 | 6.61 - 9.34 µM[6] | Data not available |
| 2-Amino-5-iodo-4-phenylthiazole | Iodo | Phenyl | ~316.14 | ~3.8 | Data not available | Moderate activity reported |
| 2-Amino-5-chloro-4-phenylthiazole | Chloro | Phenyl | ~224.70 | ~3.3 | Potent activity suggested | Moderate activity reported |
Note: Predicted LogP values are estimations and can vary based on the algorithm used. IC50 and MIC values are highly dependent on the specific cell line or microbial strain tested.
Structure-Activity Relationship (SAR) Insights
-
Effect of Halogen at C5: The nature of the halogen at the 5-position plays a crucial role in the biological activity. Generally, the order of activity for anticancer effects is Bromo ≈ Chloro > Iodo > Fluoro. Bromo and chloro derivatives often exhibit potent cytotoxicity against various cancer cell lines.[3]
-
Effect of Substituent at C4: A bulky substituent like a t-butyl group at the 4-position can have a variable effect. While it can enhance lipophilicity, it may also introduce steric hindrance, potentially reducing the binding affinity to certain biological targets. In some cases, a 4-tert-butyl group has been associated with decreased anticancer activity compared to smaller substituents like methyl or phenyl groups.[3]
-
Combined Influence: The interplay between the electronic effects of the halogen at C5 and the steric and hydrophobic properties of the substituent at C4 determines the overall activity profile of the molecule.
Key Signaling Pathways in Anticancer Activity
Several 2-aminothiazole derivatives have been identified as potent inhibitors of key signaling pathways implicated in cancer progression, such as the EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor-2) pathways.[7][8] Inhibition of these pathways can disrupt tumor growth, proliferation, and angiogenesis.
Caption: EGFR signaling pathway inhibited by halogenated thiazoles.
Caption: VEGFR-2 signaling pathway and its inhibition.
Experimental Protocols
Synthesis of 2-Amino-5-halogenated-4-alkylthiazoles
The general synthesis of these compounds follows the Hantzsch thiazole synthesis.
Caption: Hantzsch thiazole synthesis workflow.
Procedure:
-
An α-haloketone (1 equivalent) is reacted with thiourea (1.1 equivalents) in a suitable solvent such as ethanol or isopropanol.
-
The reaction mixture is typically heated under reflux for several hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.
-
The crude product is then purified by recrystallization or column chromatography.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Procedure:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the thiazole derivatives and incubated for another 48-72 hours.
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells). The IC50 value is then calculated as the concentration of the compound that inhibits 50% of cell growth.
Conclusion
Halogenated 2-aminothiazoles, including this compound, represent a promising class of compounds in the pursuit of novel anticancer and antimicrobial agents. The strategic placement of halogens and other substituents on the thiazole scaffold allows for the fine-tuning of their biological activity. While direct comparative data for this compound is limited, structure-activity relationship studies of related compounds suggest that the 5-bromo substitution is favorable for potent bioactivity. Further investigation into the synthesis and biological evaluation of a focused library of 4-t-butyl-5-halogenated-2-aminothiazoles is warranted to fully elucidate their therapeutic potential. The experimental protocols and pathway diagrams provided herein serve as a valuable resource for researchers in this field.
References
- 1. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-AMINO-5-CHLORO-4-METHYLTHIAZOLEHCL CAS#: 5316-76-7 [amp.chemicalbook.com]
- 5. chembk.com [chembk.com]
- 6. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of novel mono- and bis-pyrazolylthiazole derivatives as anti-liver cancer agents through EGFR/HER2 target inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Molecular Docking of Some Novel 3-Thiazolyl-Coumarins as Inhibitors of VEGFR-2 Kinase - PMC [pmc.ncbi.nlm.nih.gov]
Structure-activity relationship (SAR) studies of 2-Amino-5-bromo-4-t-butylthiazole analogs.
A comprehensive analysis of 2-amino-5-bromo-4-t-butylthiazole analogs and related derivatives reveals critical insights into their therapeutic potential, particularly in oncology. While a systematic structure-activity relationship (SAR) study on the specific this compound scaffold remains elusive in publicly available literature, a broader examination of related 2-aminothiazole compounds provides valuable guidance for researchers, scientists, and drug development professionals. This guide synthesizes fragmented data to illuminate key structural determinants for biological activity and offers detailed experimental methodologies to support further investigation.
The 2-aminothiazole core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] Modifications at the C2, C4, and C5 positions of the thiazole ring, as well as substitutions on the 2-amino group, have been shown to significantly influence the potency and selectivity of these compounds. This guide focuses on analogs bearing substitutions relevant to the this compound structure, aiming to provide a comparative framework for future drug design and development efforts.
Comparative Analysis of Biological Activity
Although a direct head-to-head comparison of a series of this compound analogs is not available, examining related structures provides valuable SAR insights. The following table summarizes the antiproliferative activity of selected 2-aminothiazole derivatives from various studies, highlighting the impact of different substitution patterns.
| Compound ID | Core Structure | Substituents | Cell Line(s) | IC50 (µM) | Reference |
| Analog 1 | 2-amino-4-(tert-butyl)thiazole | N-(5-benzyl)-2-(piperazin-1-yl)acetamide at 2-amino position | HeLa | 1.6 ± 0.8 | [3] |
| Analog 2 | 2-aminothiazole | Lipophilic substituents at C4 and/or C5 (including bromo) | H1299 (Lung) | 4.89 | [3] |
| SHG-44 (Glioma) | 4.03 | [3] | |||
| Analog 3 | 2-aminophenyl-5-halothiazole | Varied substitutions on the 2-aminophenyl group | Various | Not specified | [4] |
| Analog 4 | 2-amino-5-carboxamidothiazole | Cyclopropylamide at C5 | PBL | Sub-micromolar | [5] |
Key SAR Observations:
-
Substitution at C4: The presence of a bulky lipophilic group, such as a tert-butyl group, at the C4 position is a feature in some active compounds, suggesting this position can tolerate or even benefit from steric bulk.
-
Substitution at C5: The introduction of a bromine atom at the C5 position is a common strategy in medicinal chemistry to modulate electronic properties and potentially introduce halogen bonding interactions with biological targets. While specific data for the 5-bromo-4-t-butyl combination is lacking, other 5-halo-thiazoles have shown activity.[4]
-
Modification of the 2-Amino Group: Acylation or further substitution of the 2-amino group is a critical determinant of activity. The introduction of complex side chains, as seen in Analog 1, can lead to potent antiproliferative effects.
Experimental Protocols
To ensure reproducibility and facilitate the comparison of new analogs, detailed experimental protocols are essential.
Cell Viability Assay: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Cell culture medium
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 48 or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control cells.
Kinase Inhibition Assay
Given that many 2-aminothiazole derivatives act as kinase inhibitors, a representative protocol for a generic kinase inhibition assay is provided below.[1]
Materials:
-
Kinase of interest
-
Kinase substrate (e.g., a specific peptide)
-
ATP (Adenosine triphosphate)
-
Kinase buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
-
Plate reader
Procedure:
-
Add the test compounds at various concentrations to the wells of a 384-well plate.
-
Add the kinase and its specific substrate to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 1 hour).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent measures the amount of ADP produced, which is proportional to the kinase activity.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition relative to a control reaction without the inhibitor.
Visualizing the Path to Discovery
To better understand the workflow and potential mechanisms of action of these compounds, the following diagrams are provided.
References
- 1. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of 2-Amino-5-bromo-4-t-butylthiazole: A Guide for Preclinical Evaluation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for evaluating the efficacy of the novel compound 2-Amino-5-bromo-4-t-butylthiazole against standard therapeutic agents. Due to the limited availability of direct experimental data for this specific molecule, this document serves as a template, drawing upon the well-established biological activities of structurally related 2-aminothiazole derivatives. The provided data tables are illustrative and intended to guide the design and interpretation of future experiments.
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with diverse therapeutic applications, including anticancer and antimicrobial agents. The introduction of a bromine atom at the 5-position and a bulky t-butyl group at the 4-position of the thiazole ring in this compound is anticipated to modulate its physicochemical properties and biological activity, potentially offering enhanced potency or a novel mechanism of action.
Table 1: Hypothetical Anticancer Efficacy Data
This table presents a hypothetical comparison of this compound with standard anticancer drugs against various cancer cell lines. The data is presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro).
| Compound | MCF-7 (Breast Cancer) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) | HCT116 (Colon Cancer) IC50 (µM) |
| This compound | 5.2 | 8.7 | 6.5 |
| Doxorubicin | 0.8 | 1.2 | 0.9 |
| Cisplatin | 10.5 | 15.2 | 12.8 |
| Dasatinib | 0.05 | 0.1 | 0.08 |
Note: The IC50 values for this compound are hypothetical and should be determined experimentally.
Table 2: Hypothetical Antimicrobial Efficacy Data
This table illustrates a potential comparison of the antimicrobial activity of this compound with standard antibiotics against common bacterial strains. The data is presented as Minimum Inhibitory Concentration (MIC) values (the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation).
| Compound | Staphylococcus aureus (Gram-positive) MIC (µg/mL) | Escherichia coli (Gram-negative) MIC (µg/mL) | Pseudomonas aeruginosa (Gram-negative) MIC (µg/mL) |
| This compound | 8 | 16 | 32 |
| Ampicillin | 0.25 | >128 | >128 |
| Ciprofloxacin | 0.5 | 0.015 | 0.25 |
| Gentamicin | 0.25 | 0.5 | 1 |
Note: The MIC values for this compound are hypothetical and require experimental validation.
Experimental Protocols
In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound and standard drugs (e.g., Doxorubicin, Cisplatin) for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve.
In Vitro Antimicrobial Activity (Broth Microdilution Method for MIC Determination)
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Protocol:
-
Bacterial Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Serial Dilution: Perform a two-fold serial dilution of this compound and standard antibiotics (e.g., Ampicillin, Ciprofloxacin) in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculation: Inoculate each well with the prepared bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Signaling Pathway Diagrams
Potential Anticancer Mechanism: Inhibition of the PI3K/Akt Signaling Pathway
Many 2-aminothiazole derivatives have been shown to exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt pathway.[1][2][3][4][5]
Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway by this compound.
Potential Antimicrobial Mechanism: Inhibition of Bacterial Cell Wall Synthesis
A common mechanism of action for antimicrobial compounds is the disruption of bacterial cell wall synthesis, a process essential for bacterial viability.
Caption: Potential inhibition of bacterial cell wall synthesis by this compound.
Experimental Workflow Diagrams
In Vitro Anticancer Efficacy Workflow
Caption: Workflow for determining the in vitro anticancer efficacy using the MTT assay.
In Vitro Antimicrobial Efficacy Workflow
Caption: Workflow for determining the in vitro antimicrobial efficacy via MIC assay.
Conclusion
While direct experimental data for this compound is not yet available, the extensive research on related 2-aminothiazole derivatives suggests its potential as a promising candidate for anticancer and antimicrobial drug discovery. The provided framework offers a comprehensive guide for the systematic evaluation of this and other novel compounds. Further in-depth studies, including mechanism of action elucidation, in vivo efficacy, and toxicity profiling, are essential to fully characterize the therapeutic potential of this compound.
References
- 1. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 3. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
Navigating the Kinase Inhibitor Landscape: A Comparative Guide to 2-Aminothiazole Derivatives
For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is paramount. This guide provides a comparative analysis of the cross-reactivity and off-target effects associated with the 2-aminothiazole scaffold, a common core structure in many kinase inhibitors. Due to the limited publicly available data on the specific compound 2-Amino-5-bromo-4-t-butylthiazole, this guide will focus on the broader class of 2-aminothiazole-based inhibitors, using the well-characterized pan-Src kinase inhibitor, Dasatinib, as a primary example to illustrate potential cross-reactivity profiles.
The 2-aminothiazole moiety serves as a versatile template in the design of kinase inhibitors, frequently targeting the ATP-binding site of a wide range of kinases. This structural motif has been instrumental in the development of potent inhibitors for various therapeutic areas, particularly in oncology. However, the conserved nature of the ATP-binding pocket across the human kinome presents a significant challenge, often leading to off-target activities and potential toxicities.
Kinase Inhibition Profile: A Look at Selectivity
To illustrate the potential for cross-reactivity within the 2-aminothiazole class, we can examine the kinase inhibition profile of Dasatinib, a potent inhibitor that incorporates this scaffold. Kinome-wide profiling assays are essential tools to determine the selectivity of such compounds. These assays typically measure the binding affinity or inhibitory activity of a compound against a large panel of kinases.
Below is a summary table illustrating the type of data generated from such an assay for a hypothetical 2-aminothiazole derivative, highlighting its activity against various kinase families.
| Kinase Family | Target Kinase | IC50 (nM) | % Inhibition @ 1µM |
| Src Family | SRC | 1 | 99% |
| LCK | 2 | 98% | |
| FYN | 3 | 97% | |
| Abl Family | ABL1 | 5 | 95% |
| ABL2 | 8 | 92% | |
| Tec Family | TEC | 15 | 85% |
| BTK | 25 | 78% | |
| Ephrin Receptors | EPHA2 | 50 | 65% |
| EPHB4 | 75 | 58% | |
| Other Kinases | KIT | 100 | 50% |
| PDGFRβ | 150 | 40% |
This table represents illustrative data for a generic 2-aminothiazole-based kinase inhibitor and is not specific to this compound.
Understanding Off-Target Effects
Off-target effects arise when a drug binds to and modulates the activity of proteins other than its intended therapeutic target. For kinase inhibitors, these off-target interactions can lead to unforeseen side effects or, in some cases, beneficial polypharmacology. The 2-aminothiazole scaffold, due to its ability to interact with the highly conserved ATP binding site, has the potential to bind to multiple kinases, leading to a broad activity profile.
For instance, while a compound might be designed as a potent Src family kinase inhibitor, it may also exhibit significant activity against other kinases like Abl, Tec, and various receptor tyrosine kinases, as depicted in the table above. This lack of absolute selectivity is a critical consideration during drug development.
Experimental Protocols for Assessing Cross-Reactivity
To determine the cross-reactivity and off-target effects of a compound like this compound, a series of in vitro and cellular assays are typically employed.
Kinome-Wide Profiling (Binding or Activity Assays)
-
Objective: To assess the selectivity of a compound against a large panel of purified human kinases.
-
Methodology:
-
The test compound is incubated with a library of kinases.
-
The binding affinity (e.g., using KiNativ or KINOMEscan™) or the inhibitory activity (e.g., using enzymatic assays that measure ATP consumption or substrate phosphorylation) is determined.
-
Results are often presented as a percentage of inhibition at a fixed concentration or as IC50/Ki values for the most potently inhibited kinases.
-
Cellular Target Engagement Assays
-
Objective: To confirm that the compound interacts with its intended target(s) within a cellular context.
-
Methodology:
-
Intact cells are treated with the test compound.
-
Techniques such as Cellular Thermal Shift Assay (CETSA) or NanoBRET™ are used to measure the direct binding of the compound to the target protein.
-
A shift in the thermal stability of the protein or an increase in the BRET signal upon compound binding indicates target engagement.
-
Phospho-Proteomics Analysis
-
Objective: To evaluate the downstream signaling effects of the compound in cells.
-
Methodology:
-
Cells are treated with the test compound.
-
Cell lysates are collected, and proteins are digested into peptides.
-
Phosphopeptides are enriched and analyzed by mass spectrometry to quantify changes in the phosphorylation status of thousands of proteins.
-
This provides a global view of the signaling pathways affected by the inhibitor.
-
Visualizing the Landscape
To better understand the concepts discussed, the following diagrams illustrate key workflows and relationships.
Conclusion
Reproducibility of Experimental Results Using 2-Aminothiazole Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The reproducibility of experimental findings is a cornerstone of scientific advancement. This guide provides a comparative overview of experimental results involving 2-aminothiazole derivatives, with a focus on synthetic methodologies and biological activities relevant to drug discovery. While specific experimental data for 2-Amino-5-bromo-4-t-butylthiazole is not extensively available in the reviewed literature, this document summarizes findings for structurally similar compounds, offering valuable insights into the broader class of 2-aminothiazole derivatives.
Comparison of Biological Activities of 2-Aminothiazole Derivatives
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The nature and position of substituents on the thiazole ring significantly influence their therapeutic potential. Below is a summary of reported activities for various derivatives, providing a basis for comparison.
| Compound Class | Substituent at R1 | Substituent at R2 | Biological Activity | Reported IC50/MIC | Reference |
| Antimycobacterial | 2-pyridyl | Substituted Phenyl (amide linker) | Antitubercular (M. tuberculosis H37Rv) | Varies with substitution | [1] |
| Antiplasmodial | 2-pyridyl | Phenyl with hydrophobic EWGs | Antiplasmodial (P. falciparum NF54) | Varies with substitution | [1] |
| Anticancer | Various | Various | Anticancer (various cell lines) | Varies with substitution | [2] |
| Antioxidant | Methyl | 1,3,4-oxadiazole-2-thiol derivatives | Radical scavenging | Varies with substitution |
*EWGs: Electron Withdrawing Groups
Experimental Protocols
Detailed and standardized experimental protocols are crucial for ensuring the reproducibility of results. The following sections outline common methodologies for the synthesis and biological evaluation of 2-aminothiazole derivatives.
General Synthesis of 2-Aminothiazole Derivatives (Hantzsch Synthesis)
A widely employed method for the synthesis of the 2-aminothiazole core is the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone with a thiourea derivative.
Reaction:
Caption: Hantzsch thiazole synthesis workflow.
Materials:
-
α-haloketone (e.g., 2-bromo-1-(4-tert-butylphenyl)ethan-1-one)
-
Thiourea or substituted thiourea
-
Solvent (e.g., Ethanol, DMF)
-
Base (optional, e.g., sodium bicarbonate)
Procedure:
-
Dissolve the α-haloketone and thiourea in the chosen solvent in a round-bottom flask.
-
Stir the mixture at room temperature or heat under reflux, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and neutralize with a base if necessary.
-
The product can be isolated by filtration or extraction, followed by purification using recrystallization or column chromatography.
Antimicrobial Activity Assessment: Kirby-Bauer Disk Diffusion Method
This method is a standard for evaluating the antimicrobial susceptibility of bacteria.
Caption: Kirby-Bauer disk diffusion workflow.
Materials:
-
Bacterial strain of interest
-
Mueller-Hinton agar plates
-
Sterile filter paper disks
-
Solution of the 2-aminothiazole derivative at a known concentration
-
Positive and negative controls (e.g., standard antibiotic and solvent)
Procedure:
-
Prepare a standardized inoculum of the test bacteria and uniformly streak it onto the surface of a Mueller-Hinton agar plate.
-
Impregnate sterile filter paper disks with a known concentration of the test compound solution.
-
Place the impregnated disks, along with control disks, onto the surface of the inoculated agar plate.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours).
-
Measure the diameter of the zone of inhibition around each disk. The size of the zone is indicative of the antimicrobial activity.
Signaling Pathways and Logical Relationships
While specific signaling pathways for this compound are not defined, many bioactive molecules, including 2-aminothiazole derivatives, exert their effects by modulating key cellular signaling pathways. The diagram below illustrates a generalized logical relationship for the evaluation of a novel compound's biological activity.
Caption: Drug discovery logical workflow.
Conclusion
The reproducibility of experimental outcomes is paramount in scientific research. This guide provides a framework for comparing the performance of 2-aminothiazole derivatives by presenting generalized experimental protocols and highlighting the importance of substituent effects on biological activity. While specific data for this compound remains elusive in the current literature, the information compiled here on related analogs serves as a valuable resource for researchers in the field of drug discovery and development, facilitating a more informed and systematic approach to the design and evaluation of novel therapeutic agents. Researchers are encouraged to meticulously document and report their experimental procedures to contribute to a more robust and reproducible scientific landscape.
References
Safety Operating Guide
Proper Disposal of 2-Amino-5-bromo-4-t-butylthiazole: A Guide for Laboratory Professionals
For immediate release
This document provides essential safety and logistical information for the proper disposal of 2-Amino-5-bromo-4-t-butylthiazole, a halogenated organic compound. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain environmental compliance. This guide is intended for researchers, scientists, and drug development professionals.
Immediate Safety and Hazard Assessment
Potential Hazards:
-
Harmful if swallowed or inhaled.[3]
-
Combustion may produce toxic gases such as carbon monoxide, carbon dioxide, nitrogen oxides, sulfur oxides, and hydrogen bromide.[2]
Personal Protective Equipment (PPE): A comprehensive list of required PPE for handling this compound is detailed in the table below.
| Body Part | Personal Protective Equipment | Standard |
| Eyes/Face | Tightly fitting safety goggles or face shield | EN 166 (EU) or NIOSH (US)[1] |
| Skin | Chemical-impermeable gloves (inspected before use), fire/flame resistant and impervious clothing | EU Directive 89/686/EEC, EN 374[1] |
| Respiratory | Full-face respirator if exposure limits are exceeded or irritation is experienced | NIOSH (US) or EN 143 (EU)[1][4] |
| Hands | Chemically resistant gloves |
Segregation and Collection of Waste
Proper segregation of chemical waste is paramount to prevent dangerous reactions and to facilitate correct disposal. This compound is classified as a halogenated organic waste due to the presence of bromine.[5]
Key Segregation Principles:
-
Separate Halogenated from Non-Halogenated Waste: To reduce disposal costs and ensure proper treatment, always keep halogenated organic waste separate from non-halogenated organic waste.[6][7]
-
Avoid Mixing with Other Waste Types: Do not mix halogenated waste with acids, bases, heavy metals, pesticides, cyanides, or acutely toxic "P-listed" wastes.[6][7]
-
Use Designated Containers: Collect waste in containers specifically designated for halogenated organic compounds. These containers are often color-coded (e.g., green-labeled carboys) or clearly marked.[5]
Step-by-Step Disposal Protocol
Follow this procedure for the safe disposal of this compound and its contaminated materials.
Step 1: Container Preparation
-
Select a suitable, leak-proof, and sealable container compatible with the chemical. The container must be in good condition.[8]
-
Affix a "Hazardous Waste" label to the container before adding any waste.[6][8]
Step 2: Waste Collection
-
All handling and transferring of the chemical waste must be conducted in a well-ventilated area, preferably inside a chemical fume hood.[6]
-
For solid waste, carefully transfer it into the designated container. Avoid creating dust.[1]
-
For solutions, pour the waste carefully into the container, avoiding splashes.
-
Keep the waste container closed at all times except when actively adding waste.[8]
Step 3: Labeling
-
Clearly list all chemical constituents and their approximate percentages on the hazardous waste tag.[5][6] Do not use abbreviations or chemical formulas.[8]
-
Ensure the generator's name and contact information are accurately filled out.[6]
Step 4: Storage
-
Store the waste container in a designated Satellite Accumulation Area (SAA).[6]
-
Ensure the container is stored in a cool, dry, and well-ventilated area, away from incompatible materials.[8]
-
The container must be kept in secondary containment to prevent spills from spreading.[6]
Step 5: Final Disposal
-
When the container is three-quarters full, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.[6]
-
Follow your institution's specific procedures for requesting a waste pickup.
-
The ultimate disposal method for halogenated organic waste is typically high-temperature incineration at a regulated hazardous waste facility.[5]
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
For Small Spills:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure the area is well-ventilated, preferably by using a chemical fume hood.[8]
-
Contain the Spill: Use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain and soak up the spill.[6]
-
Collect Absorbent Material: Carefully collect the contaminated absorbent material using spark-proof tools and place it into a sealable, labeled container for hazardous waste.[1][6]
-
Decontaminate: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.
-
Dispose: Dispose of the sealed container as halogenated organic waste, following the protocol outlined above.
For Large Spills:
-
Evacuate Immediately: Evacuate the entire area and activate the nearest fire alarm if necessary.[8]
-
Contact Emergency Services: Immediately contact your institution's emergency response team (e.g., EHS) and provide details about the spilled chemical.[6]
-
Prevent Entry: Prevent personnel from entering the contaminated area until it has been deemed safe by emergency responders.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
References
- 1. echemi.com [echemi.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. file1.lookchem.com [file1.lookchem.com]
- 5. bucknell.edu [bucknell.edu]
- 6. campusoperations.temple.edu [campusoperations.temple.edu]
- 7. 7.2 Organic Solvents [ehs.cornell.edu]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
Personal protective equipment for handling 2-Amino-5-bromo-4-t-butylthiazole
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling 2-Amino-5-bromo-4-t-butylthiazole, a key intermediate in various synthetic applications.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive suite of personal protective equipment is required to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications |
| Eye/Face Protection | Safety Goggles | Tightly fitting with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards.[1] |
| Face Shield | Recommended when there is a risk of splashing. | |
| Skin Protection | Gloves | Chemical-impermeable gloves (e.g., nitrile, neoprene). Must be inspected before use.[1][2][3] |
| Lab Coat/Gown | Fire/flame resistant and impervious clothing.[1] | |
| Shoe Covers | Recommended to prevent contamination of personal footwear.[4] | |
| Respiratory Protection | Respirator | A full-face respirator is recommended if exposure limits are exceeded or if irritation is experienced.[1] In some cases, an N95 dust mask may be sufficient.[5] |
| Body Protection | Full Body Suit | "Bunny suits" can offer head-to-toe protection in high-risk scenarios.[4] |
Operational Plan: Handling and Storage
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Do not eat, drink, or smoke in the handling area.[6]
-
Wash hands thoroughly after handling.[6]
Storage:
-
Incompatible materials to avoid include strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[6]
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: Collect waste material in suitable and closed containers clearly labeled for chemical waste.[1]
-
Contaminated PPE: Used gloves, lab coats, and other disposable PPE should be collected in a designated, sealed bag for hazardous waste.
-
Disposal Method: Dispose of the chemical waste through a licensed professional waste disposal service. Adhere to all local, state, and federal regulations for hazardous waste disposal.[1][6]
-
Environmental Precautions: Prevent the chemical from entering drains or waterways.[1]
Experimental Workflow: Safe Handling and Disposal
The following diagram outlines the standard operating procedure for the safe handling and disposal of this compound.
Safe handling and disposal workflow.
References
- 1. echemi.com [echemi.com]
- 2. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 3. bio-fount.com [bio-fount.com]
- 4. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 5. 2-Amino-5-bromothiazole 97 61296-22-8 [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
